Quetiapine Dimer Impurity-d8
Description
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Properties
Molecular Formula |
C30H24N4S2 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
6-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2/i17D2,18D2,19D2,20D2 |
InChI Key |
MFQIBYYFBRAARW-JYSKPPGCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Quetiapine Dimer Impurity-d8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine (B1663577) Dimer Impurity-d8 is the deuterium-labeled form of Quetiapine Dimer Impurity, a known process-related impurity in the manufacturing of the atypical antipsychotic drug Quetiapine.[1] This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of the corresponding non-labeled impurity in Quetiapine drug substances and formulations by analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in analytical methods by correcting for variations in sample preparation and instrument response.
Chemical Identity and Properties
The fundamental characteristics of Quetiapine Dimer Impurity-d8 and its non-labeled counterpart are summarized below.
| Property | This compound | Quetiapine Dimer Impurity (Quetiapine EP Impurity D)[3][4] |
| Synonyms | 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][3][5]thiazepine-d8[6] | 1,4-Bis(dibenzo[b,f][3][5]thiazepin-11-yl)piperazine[7] |
| Molecular Formula | C₃₀H₁₆D₈N₄S₂[1] | C₃₀H₂₄N₄S₂[4] |
| Molecular Weight | 512.72 g/mol [1] | 504.67 g/mol [4] |
| Appearance | Off-White Solid[6] | Not specified in the search results. |
| CAS Number | Not available[1] | 945668-94-0[4] |
Synthesis
Synthesis of Non-Labeled Quetiapine Dimer Impurity
A detailed experimental protocol for the synthesis of the deuterated this compound is not publicly available. However, a method for the preparation of the non-labeled Quetiapine Dimer Impurity (also known as Quetiapine EP Impurity D) has been described. This synthesis involves the reaction of 11-chloro-dibenzo[b,f][3][5]thiazepine with piperazine (B1678402) in the presence of a catalyst and a base in a suitable solvent.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is not available in the public domain. The synthesis of the non-labeled Quetiapine Dimer Impurity is described in the literature, and a potential pathway for the deuterated version would likely involve the use of piperazine-d8 as a starting material.
Analytical Characterization
Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not publicly available and are typically provided by commercial suppliers in their Certificate of Analysis. However, the characterization of the non-labeled Quetiapine Dimer Impurity has been reported in the literature.[8]
Mass Spectrometry
The fragmentation pattern of the non-labeled Quetiapine Dimer Impurity would be expected to be similar to that of Quetiapine, with characteristic ions corresponding to the dibenzo[b,f][3][5]thiazepine moiety. High-resolution mass spectrometry is a key technique for the identification and structural elucidation of such impurities.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the non-labeled Quetiapine Dimer Impurity have been described.[5] For the d8-labeled analogue, the signals corresponding to the piperazine ring protons would be absent in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum would show coupling to deuterium.
Formation and Control in Drug Manufacturing
Quetiapine Dimer Impurity is a process-related impurity that can form during the synthesis of Quetiapine. Its formation is typically a result of the reaction of two molecules of an activated dibenzo[b,f][3][5]thiazepine intermediate with one molecule of piperazine. The control of this impurity to within acceptable limits, as defined by regulatory bodies, is a critical aspect of the quality control of Quetiapine manufacturing.[3]
Application in Pharmaceutical Analysis
This compound is primarily used as an internal standard in analytical methods developed for the quantification of Quetiapine Dimer Impurity in bulk Quetiapine and its pharmaceutical formulations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry-based assays due to its ability to mimic the analyte's behavior during sample extraction, derivatization, and ionization, thereby providing more accurate and reliable results.[2]
Visualizations
Logical Workflow: Synthesis of Quetiapine Dimer Impurity
The following diagram illustrates the logical steps involved in the synthesis of the non-deuterated Quetiapine Dimer Impurity.
Caption: Logical workflow for the synthesis of the non-deuterated Quetiapine Dimer Impurity.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quetiapine EP Impurity D | SynZeal [synzeal.com]
- 4. | Advent [adventchembio.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE [drugfuture.com]
- 8. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
An In-depth Technical Guide to the Chemical Structure of Quetiapine Dimer Impurity-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Quetiapine (B1663577) Dimer Impurity-d8. This deuterated impurity is a critical reference standard for the accurate quantification of its non-labeled counterpart in Quetiapine drug substances and products, ensuring their quality, safety, and efficacy.
Chemical Structure and Properties
Quetiapine Dimer Impurity-d8 is the deuterated analog of the process impurity known as Quetiapine Dimer Impurity or 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine.[3][4][5][6][7] The deuterium (B1214612) atoms are strategically incorporated into the piperazine (B1678402) ring, providing a distinct mass difference for use as an internal standard in mass spectrometry-based analytical methods.[8]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 11,11'-(1,4-Piperazinediyl-d8)bis-dibenzo[b,f][1][2]thiazepine | [9] |
| Synonyms | This compound | [9][10] |
| Molecular Formula | C₃₀H₁₆D₈N₄S₂ | [3][9] |
| Molecular Weight | 512.72 g/mol | [3] |
| Appearance | Off-White Solid | [9] |
| Non-labeled CAS No. | 945668-94-0 | [5][7][11] |
Synthesis of this compound
The synthesis of this compound involves the condensation of two molecules of a dibenzothiazepine intermediate with deuterated piperazine. The following is a representative experimental protocol adapted from the synthesis of the non-deuterated analog.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine-d8
-
Anhydrous Potassium Carbonate
-
Potassium Iodide
-
Xylene
-
Purified Water
Procedure:
-
In a round-bottom flask, dissolve 11-chlorodibenzo[b,f][1][2]thiazepine in xylene.
-
To this solution, add piperazine-d8, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 105-115°C and maintain this temperature with stirring for 4-10 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add purified water and stir for 20-30 minutes.
-
Filter the solid product and wash with purified water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system to yield this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the dimer impurity from Quetiapine and other related substances.
Table 2: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of a phosphate (B84403) buffer and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated impurity and to study its fragmentation pattern.
Table 3: Expected Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 513.7 |
| Expected [M+Na]⁺ | m/z 535.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of proton signals in the region corresponding to the piperazine ring in the ¹H NMR spectrum is a key indicator of successful deuteration.
Logical and Experimental Workflows
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance.
Caption: Workflow for Pharmaceutical Impurity Identification.
Quetiapine's Putative Mechanism of Action
Quetiapine's therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors in the brain. The following diagram illustrates the primary signaling pathways involved.
Caption: Quetiapine's Receptor Binding and Effects.
Conclusion
This compound is an indispensable tool for the robust analytical monitoring of Quetiapine. A thorough understanding of its chemical structure, synthesis, and analytical behavior is paramount for drug development professionals to ensure the quality and safety of Quetiapine-containing pharmaceutical products. This guide provides the foundational knowledge required for its effective utilization in a research and quality control setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quetiapine EP Impurity D | SynZeal [synzeal.com]
- 5. Quetiapine Dimer Impurity | 945668-94-0 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. | Advent [adventchembio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. Page loading... [guidechem.com]
Physical and chemical properties of Quetiapine Dimer Impurity-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Quetiapine Dimer Impurity-d8, a deuterated analogue of a known Quetiapine impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Quetiapine.
Introduction
This compound is the deuterium-labeled version of Quetiapine Dimer Impurity, also known as Quetiapine EP Impurity D.[1][2] As a stable isotope-labeled compound, it serves as a critical internal standard for the quantitative analysis of the corresponding non-labeled impurity in Quetiapine drug substances and formulations by mass spectrometry-based methods.[3] The dimer impurity itself is formed during the synthesis of Quetiapine. Understanding the properties of this deuterated standard is essential for accurate impurity profiling and ensuring the quality and safety of the final drug product.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated analogue is included for comparison where available.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | 11,11'-(1,4-Piperazinediyl-d8)bis-dibenzo[b,f][3][4]thiazepine | N/A |
| Synonyms | This compound | [1][3][5] |
| Molecular Formula | C₃₀H₁₆D₈N₄S₂ | [1] |
| Molecular Weight | 512.72 g/mol | [1] |
| Appearance | Off-White Solid | [5] |
| Storage | 2-8°C Refrigerator | [3][5] |
| Shipping Conditions | Ambient | [3][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | Not Available | [1] |
| InChI Key (non-deuterated) | InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | [6] |
| SMILES (non-deuterated) | C1CN(CCN1C2=Nc3ccccc3Sc4ccccc24)C5=Nc6ccccc6Sc7ccccc57 | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Quetiapine Dimer Impurity are crucial for its application in research and quality control. The following sections outline the methodologies, primarily based on the synthesis and analysis of the non-deuterated analogue, which are directly applicable to the deuterated version with minor adjustments for the isotopic labeling.
Synthesis of Quetiapine Dimer Impurity
The synthesis of the non-deuterated Quetiapine Dimer Impurity has been reported, and a similar pathway would be employed for the d8 analogue, utilizing a deuterated piperazine (B1678402) starting material.
Reaction Scheme:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Quetiapine Dimer Impurity | CAS No- 945668-94-0 | Simson Pharma Limited [simsonpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Quetiapine Dimer Impurity | LGC Standards [lgcstandards.com]
Quetiapine Dimer Impurity-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Quetiapine (B1663577) Dimer Impurity-d8, a certified reference material (CRM) essential for the accurate quantification of quetiapine and its related impurities in pharmaceutical analysis. This document outlines its chemical properties, synthesis, and application in validated analytical methods, alongside a detailed exploration of the pharmacological pathways of the parent compound, quetiapine.
Introduction to Quetiapine and its Impurities
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, primarily dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors.[1][2]
During the synthesis and storage of quetiapine, various impurities can form. One such process-related impurity is the Quetiapine Dimer Impurity, also known as Quetiapine EP Impurity D or 1,4-bis(dibenzo[b,f][2][3]thiazepin-11-yl)piperazine.[4][5] The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the final drug product.
The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Quetiapine Dimer Impurity-d8, a deuterated analog of the dimer impurity, serves as an ideal certified reference material for this purpose.[2][6]
Physicochemical Properties and Specifications
This compound is a certified reference material used as an internal standard in the analysis of quetiapine and its impurities.[2][6] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Chemical Name | 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][2][3]thiazepine-d8 | [6] |
| Synonyms | This compound, Quetiapine EP Impurity D-d8 | [7] |
| Molecular Formula | C₃₀H₁₆D₈N₄S₂ | [7] |
| Molecular Weight | 512.72 g/mol | [7] |
| Appearance | Off-White Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
A typical Certificate of Analysis (CoA) for a certified reference material like this compound would include the following specifications:
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% atom % D |
| Chemical Identity | Confirmed by ¹H-NMR, MS |
| Residual Solvents | Conforms to USP <467> |
| Traceability | Traceable to SI units |
Synthesis of this compound
The synthesis of this compound involves the reaction of 11-chloro-dibenzo[b,f][2][3]thiazepine with piperazine-d8. The general synthetic route is based on the formation of the non-deuterated dimer impurity.[8]
A plausible synthetic workflow is outlined below:
Analytical Methodologies
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of quetiapine and its related substances in various matrices, including plasma and pharmaceutical formulations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting quetiapine and its metabolites from plasma is liquid-liquid extraction.
Protocol:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration as per method validation).
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
Below are typical LC-MS/MS parameters for the analysis of quetiapine, which can be adapted for the dimer impurity.
| Parameter | Typical Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | Quetiapine: m/z 384.2 → 253.1; this compound: m/z 513.3 → 281.1 (example) |
Mechanism of Action of Quetiapine: Signaling Pathways
The therapeutic effects of quetiapine are mediated through its interaction with various neurotransmitter receptors. Its primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2]
Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, quetiapine is thought to reduce the positive symptoms of schizophrenia. This antagonism leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates downstream signaling cascades involving cAMP and protein kinase A (PKA).[1]
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[2] This action can also enhance dopamine release in certain brain regions, such as the prefrontal cortex. The 5-HT2A receptor is coupled to Gq/11 proteins, and its antagonism by quetiapine modulates the phospholipase C (PLC) pathway, affecting the levels of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently influencing protein kinase C (PKC) and intracellular calcium levels.
Conclusion
This compound is an indispensable tool for pharmaceutical researchers and analytical scientists. As a certified reference material, it ensures the reliability and accuracy of analytical methods developed for the quality control of quetiapine. A thorough understanding of its properties, synthesis, and application, as well as the pharmacology of the parent drug, is essential for its effective use in a regulatory-compliant environment. This guide provides a foundational resource for professionals working with quetiapine and its related compounds.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. tsijournals.com [tsijournals.com]
The Role of Quetiapine Dimer Impurity-d8 in Pharmaceutical Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Quetiapine Dimer Impurity-d8 in the pharmaceutical analysis of Quetiapine, an atypical antipsychotic medication. Understanding and controlling impurities is a fundamental aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comprehensive overview of the Quetiapine Dimer Impurity, its formation, and detailed analytical methodologies for its quantification, with a special focus on the use of its deuterated stable isotope, this compound, as an internal standard.
Introduction to Quetiapine and its Impurities
Quetiapine, marketed under various brand names, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The manufacturing process of Quetiapine, as well as its degradation over time, can lead to the formation of several related substances or impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of any impurity present in a drug substance at a level of 0.1% or higher.[1]
One such process-related impurity is the Quetiapine Dimer Impurity, chemically known as 1,4-bis(dibenzo[b,f][2][3]thiazepin-11-yl)piperazine. This impurity is typically formed during the synthesis of Quetiapine and its presence in the final drug product must be carefully controlled. In pharmaceutical analysis, the accurate quantification of such impurities is paramount.
The Emergence of this compound as an Internal Standard
To achieve the high degree of accuracy and precision required in pharmaceutical quality control, analytical methods often employ internal standards. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays.
This compound is a deuterated form of the Quetiapine Dimer Impurity, where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a molecule with a higher mass, allowing it to be differentiated from the non-labeled impurity by a mass spectrometer, while exhibiting nearly identical chemical and physical properties. This ensures that any variability during sample preparation and analysis, such as extraction efficiency and ionization suppression in the mass spectrometer, affects both the analyte and the internal standard equally, leading to highly reliable quantification.
Synthesis and Formation of Quetiapine Dimer Impurity
The Quetiapine Dimer Impurity is a known process-related impurity that can arise during the synthesis of the Quetiapine drug substance. Its formation typically involves the reaction of two molecules of a key intermediate, 11-chloro-dibenzo[b,f][2][3]thiazepine, with one molecule of piperazine (B1678402).
A common synthetic route to this impurity involves heating 11-chloro-dibenzo[b,f][2][3]thiazepine and piperazine in a solvent such as xylene, in the presence of a base like anhydrous potassium carbonate and a catalyst like potassium iodide.[4] The reaction is typically carried out at elevated temperatures (105-115°C) for several hours.[4]
Below is a diagram illustrating the synthetic pathway leading to the formation of the Quetiapine Dimer Impurity.
Analytical Methodologies for the Quantification of Quetiapine Dimer Impurity
The quantification of the Quetiapine Dimer Impurity in pharmaceutical samples is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, with tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is particularly advantageous in LC-MS/MS methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A validated RP-HPLC method can be used for the routine analysis of Quetiapine and its related compounds, including the dimer impurity.
Experimental Protocol: HPLC-UV
| Parameter | Specification |
| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.6) : Acetonitrile : Methanol (45:40:15, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25 °C[2] |
| Detection | UV at 220 nm[2] |
| Sample Preparation | Accurately weigh 25.0 mg of Quetiapine raw material or crushed tablets into a 100 mL volumetric flask. Add 70.0 mL of mobile phase and sonicate to dissolve. Dilute to volume with mobile phase. Filter through a 0.45 µm PVDF membrane filter before injection.[2] |
| Standard Preparation | Prepare a stock solution of Quetiapine Dimer Impurity in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, an LC-MS/MS method is preferred. This method utilizes the deuterated internal standard, this compound, to ensure the highest level of accuracy.
Experimental Protocol: LC-MS/MS
| Parameter | Specification |
| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC) |
| Column | C18 stationary phase (e.g., 50 mm x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 7.2 with orthophosphoric acid[5] |
| Mobile Phase B | Acetonitrile : Methanol (80:20, v/v)[5] |
| Gradient Elution | A time-programmed gradient is employed to ensure separation from Quetiapine and other impurities.[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 1 µL[5] |
| Column Temperature | 40 °C[5] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Quetiapine Dimer Impurity: To be determined empirically, but would involve selecting a precursor ion (e.g., [M+H]+ at m/z 505.2) and a suitable product ion. This compound: Precursor ion ([M+H]+ at m/z 513.2) and a corresponding product ion. |
| Sample Preparation | Similar to HPLC-UV, with the addition of a known concentration of this compound internal standard to all samples and standards prior to analysis. |
The following diagram illustrates a typical analytical workflow for the quantification of the Quetiapine Dimer Impurity using LC-MS/MS with a deuterated internal standard.
Quantitative Data and Method Validation
Analytical methods for the quantification of impurities must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Summary of Chemical and Physical Properties
| Compound | Molecular Formula | Molecular Weight |
| Quetiapine Dimer Impurity | C₃₀H₂₄N₄S₂ | 504.67 g/mol [6] |
| This compound | C₃₀H₁₆D₈N₄S₂ | 512.72 g/mol [6] |
Table 2: Typical Analytical Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 90.7% to 103.9% for related impurities[2] |
| Precision (% RSD) | < 5.0% |
| LOD | For related impurities, can range from 14 ng/mL to 27 ng/mL.[2] |
| LOQ | For related impurities, can range from 40 ng/mL to 80 ng/mL.[2] |
The logical relationship for using a deuterated internal standard in quantitative analysis is depicted in the diagram below.
Conclusion
The control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. The Quetiapine Dimer Impurity is a known process-related impurity in the manufacturing of Quetiapine that requires careful monitoring. The use of its deuterated analog, this compound, as an internal standard in LC-MS/MS analysis represents the state-of-the-art in achieving accurate and reliable quantification. This technical guide has provided an in-depth overview of the role of this critical analytical standard, along with detailed methodologies and the underlying principles of its application. For researchers, scientists, and drug development professionals, the principles and protocols outlined herein serve as a valuable resource for the robust analysis of Quetiapine and its related substances.
References
- 1. japsonline.com [japsonline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quetiapine Dimer Impurity | LGC Standards [lgcstandards.com]
- 6. sphinxsai.com [sphinxsai.com]
Formation of Quetiapine Dimer: A Technical Guide for Drug Development Professionals
An In-depth Examination of Dimerization During Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of the quetiapine (B1663577) dimer, a known impurity, during forced degradation studies of the active pharmaceutical ingredient (API) quetiapine. Understanding the conditions leading to the formation of this dimer, its chemical structure, and the analytical methodologies for its detection and quantification is critical for developing robust and stable formulations and ensuring drug product quality and safety.
Introduction to Quetiapine and its Degradation Profile
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its chemical structure, 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory agencies. One of the critical degradation products that can form is a dimeric impurity.
The Quetiapine Dimer: Structure and Identification
The primary dimeric impurity of quetiapine is identified as 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][2]thiazepine) . It is also referred to as 1,4-bis[dibenzo[b,f][1][2]thiazepine-11-yl] piperazine (B1678402) and is listed in the European Pharmacopoeia (EP) as Quetiapine Impurity D .
Chemical Structure:
-
Molecular Formula: C₃₀H₂₄N₄S₂
-
Molecular Weight: 504.67 g/mol
-
CAS Number: 945668-94-0[3]
This impurity is characterized by the linkage of two dibenzothiazepine moieties through a central piperazine ring. Its formation implies a reaction involving the core tricycle of the quetiapine molecule or its precursors.
Formation of Quetiapine Dimer Under Forced Degradation Conditions
While the quetiapine dimer is a known impurity, detailed quantitative data on its formation under specific forced degradation conditions is not extensively published in the public domain. However, based on available literature and chemical principles, the following conditions are implicated in its formation.
Summary of Stress Conditions and Dimer Formation
| Stress Condition | Reagents and Conditions | Observed Dimer Formation | Analytical Method | Reference |
| Acidic Hydrolysis | 1N HCl, reflux at 80°C for 1 hour | Mentioned as a potential degradant, but specific yield is not reported. | HPLC-UV, LC-MS | Inferred from general degradation studies. |
| Basic Hydrolysis | 2N NaOH, reflux for 2 hours | Formation of a related dimer (Impurity VI) has been reported, suggesting susceptibility to dimerization under basic conditions. | HPLC-UV, LC-MS | [4] |
| Oxidative Stress | 1% H₂O₂, benchtop for 20 minutes | Not typically reported as a major product of oxidation. Primary degradation products are sulfoxides and N-oxides. | HPLC-UV, LC-MS | [5] |
| Thermal Stress | 120°C for 12 hours (solid state) | Not explicitly reported as a major thermal degradant. | HPLC-UV | [4] |
| Photolytic Stress | Exposure to UV light (1.2 million Lux hours) | Not reported as a primary photodegradation product. | HPLC-UV | [6] |
Note: The table summarizes qualitative observations. Specific quantitative data on the percentage of dimer formation is not consistently available in the cited literature.
Proposed Mechanism of Dimer Formation
The precise mechanism for the formation of the 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][2]thiazepine) dimer during forced degradation is not definitively established in the literature. However, a plausible pathway can be proposed based on the structure of quetiapine and its known precursors.
The dimer is structurally related to the intermediate 11-(piperazin-1-yl)dibenzo[b,f][1][2]thiazepine (a precursor in one synthetic route for quetiapine). It is conceivable that under certain stress conditions, particularly thermal or acidic/basic catalysis, the side chain of quetiapine could cleave, or unreacted starting materials could be present that lead to the formation of this intermediate. Subsequently, two molecules of this intermediate could react to form the dimer.
Another possibility involves the degradation of quetiapine to form a reactive intermediate which then reacts with another molecule of quetiapine or its degradation product. For instance, under basic conditions, a different dimeric impurity (Impurity VI) has been synthesized by the reaction of a degraded quetiapine fragment with another quetiapine molecule[4].
Below is a DOT script visualizing a proposed simplified pathway for the formation of the primary quetiapine dimer.
Caption: Proposed pathway for Quetiapine dimer formation.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on quetiapine, adapted from various sources. These protocols can be used as a starting point for investigating the formation of the quetiapine dimer.
General Stock Solution Preparation
Prepare a stock solution of quetiapine fumarate (B1241708) in a suitable solvent (e.g., methanol, or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.
-
Reflux the mixture at 80°C for 1 hour.
-
Cool the solution to room temperature.
-
Neutralize with 1N sodium hydroxide (B78521) to approximately pH 7.0.
-
Dilute to a suitable concentration with the mobile phase for analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 2N sodium hydroxide.
-
Reflux the mixture for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize with 2N hydrochloric acid to approximately pH 7.0.
-
Dilute to a suitable concentration with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 1% hydrogen peroxide.
-
Keep the solution at room temperature for 20 minutes.
-
Dilute to a suitable concentration with the mobile phase for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of solid quetiapine fumarate in a temperature-controlled oven.
-
Expose the sample to 120°C for 12 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
Photolytic Degradation
-
Expose a solution of quetiapine fumarate (or the solid drug) to a combination of white fluorescent and near-UV lamps, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
Prepare a sample of the exposed material for analysis.
The workflow for a typical forced degradation study is illustrated below.
Caption: Workflow for a forced degradation study of Quetiapine.
Analytical Methodologies for Dimer Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of the quetiapine dimer from the parent drug and other degradation products.
Typical HPLC Method Parameters
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile, methanol) in isocratic or gradient mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 220 nm or 252 nm |
| Column Temperature | 25°C - 40°C |
| Injection Volume | 10-20 µL |
Method Validation: The analytical method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness for the quantification of the quetiapine dimer.
Conclusion and Recommendations
The formation of the quetiapine dimer, 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][2]thiazepine), is a potential degradation pathway for quetiapine, particularly under hydrolytic and thermal stress conditions. While quantitative data in the public domain is scarce, it is imperative for drug development professionals to:
-
Screen for Dimer Formation: Actively look for the presence of this dimer during forced degradation studies using a validated, stability-indicating analytical method.
-
Characterize the Impurity: If detected, confirm its identity using mass spectrometry and by comparing its retention time with a reference standard of the dimer.
-
Control Strategies: If the dimer is formed at levels approaching the identification/qualification threshold, formulation and process development efforts should focus on mitigating the conditions that lead to its formation. This may include controlling pH, excluding moisture, and optimizing storage conditions.
A thorough understanding of the potential for dimer formation is crucial for ensuring the quality, safety, and efficacy of quetiapine-containing drug products.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quetiapine Dimer Impurity | 945668-94-0 [chemicalbook.com]
The Strategic Use of Labeled Quetiapine Impurities in Pharmaceutical Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of labeled Quetiapine (B1663577) impurities in modern drug development. From understanding metabolic pathways to ensuring regulatory compliance, the use of isotopically labeled standards is indispensable for the safety, efficacy, and quality of the final drug product. This document outlines the regulatory landscape, analytical methodologies, and practical applications of labeled Quetiapine impurities.
Introduction: The Importance of Impurity Profiling
Quetiapine, an atypical antipsychotic, undergoes extensive metabolism and can degrade under various conditions, leading to the formation of numerous related substances.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of these impurities.[2] The identification, quantification, and toxicological assessment of impurities are critical components of the drug development process. Isotopically labeled impurities serve as invaluable tools in these endeavors, offering unparalleled precision and accuracy in analytical testing.
Regulatory Framework for Impurity Control
The ICH guidelines provide a harmonized approach to the control of impurities in new drug substances and products.[2] Key guidelines include:
-
ICH Q3A(R2): Impurities in New Drug Substances
-
ICH Q3B(R2): Impurities in New Drug Products
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities
These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Quetiapine: Metabolism and Known Impurities
Quetiapine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[3] Key metabolic pathways include sulfoxidation, N-dealkylation, and oxidation.[4] These metabolic processes, along with potential degradation during manufacturing and storage, can result in a variety of impurities.
Table 2: Common Quetiapine Impurities and Metabolites
| Impurity/Metabolite Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Occurrence/Source |
| Quetiapine S-Oxide | C₂₁H₂₅N₃O₃S | 399.51 | Oxidative Degradation/Metabolism |
| Quetiapine N-Oxide | C₂₁H₂₅N₃O₃S | 399.51 | Oxidative Degradation/Metabolism |
| N-Desalkylquetiapine (Norquetiapine) | C₁₇H₁₇N₃S | 295.40 | Metabolism (Active Metabolite) |
| 7-Hydroxyquetiapine | C₂₁H₂₅N₃O₃S | 399.51 | Metabolism (Active Metabolite) |
| Desethanol Quetiapine | C₁₉H₂₁N₃OS | 339.45 | Process-Related/Degradation |
| Quetiapine Dimer | C₄₀H₃₉N₃O₂S | 625.83 | Process-Related |
| 11-(Piperazin-1-yl)dibenzo[b,f][5][6]thiazepine | C₁₇H₁₇N₃S | 295.40 | Process-Related Intermediate |
Note: This table is not exhaustive but represents some of the commonly identified impurities and metabolites.
The Role of Labeled Impurities in Drug Development
Isotopically labeled compounds, particularly those incorporating stable isotopes like Deuterium (²H or D) and Carbon-13 (¹³C), are powerful tools in pharmaceutical analysis.[5]
Applications of Labeled Quetiapine Impurities:
-
Internal Standards in Bioanalysis: Labeled impurities are ideal internal standards for LC-MS/MS assays to quantify Quetiapine and its metabolites in biological matrices. Their similar chemical and physical properties to the analyte ensure accurate correction for matrix effects and variations in sample processing and instrument response.
-
Metabolite Identification: Co-elution of a synthesized labeled metabolite with a peak observed in a biological sample provides definitive identification of that metabolite.
-
Mass Balance Studies: Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug, ensuring that all drug-related material is accounted for.
-
Quantification of Impurities: Labeled versions of known impurities allow for precise quantification in the drug substance and product, which is crucial for meeting regulatory limits.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6]
Objective: To generate degradation products of Quetiapine under various stress conditions.
Protocol:
-
Acid Hydrolysis:
-
Dissolve Quetiapine fumarate (B1241708) in a suitable solvent (e.g., methanol).
-
Add 1N HCl and reflux the solution at 80°C for 1 hour.[6]
-
Cool the solution and neutralize with 1N NaOH.[6]
-
Dilute with the mobile phase for LC-MS/MS analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve Quetiapine fumarate in a suitable solvent.
-
Add 3% H₂O₂ and keep the solution at room temperature for 24-48 hours.[1]
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose solid Quetiapine fumarate to 60°C for 6 hours.[6]
-
Dissolve the stressed sample in a suitable diluent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Quetiapine fumarate to UV light (e.g., 254 nm) for a defined period.
-
Analyze the resulting solution by LC-MS/MS.
-
LC-MS/MS Method for Impurity Profiling
Objective: To separate, identify, and quantify Quetiapine and its impurities.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., XBridge C18, 4.6 mm x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: Acetonitrile/Buffer (e.g., 0.01 M ammonium (B1175870) acetate) mixture.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 23-45°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities using their specific precursor-to-product ion transitions. Full scan and product ion scans are used for the identification of unknown impurities.
-
Example Transitions:
-
Quetiapine: m/z 384.2 → 253.1
-
Internal Standard (e.g., labeled Quetiapine): Monitor the corresponding mass shift.
-
-
Synthesis of Labeled Quetiapine Impurities (General Approach)
While specific protocols for every labeled impurity are proprietary, a general strategy involves introducing an isotopic label into a precursor molecule during the synthesis of the impurity.
Example: Synthesis of Deuterium-Labeled Quetiapine S-Oxide
-
Synthesis of Labeled Quetiapine: A deuterium-labeled version of Quetiapine (e.g., Quetiapine-d8) can be synthesized using deuterated starting materials or reagents in the standard synthetic route for Quetiapine. Commercially available labeled precursors are often used.
-
Oxidation to the S-Oxide: The labeled Quetiapine is then oxidized to form the labeled S-oxide.
-
Dissolve the labeled Quetiapine in a suitable solvent like methanol.
-
Add an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) dihydrate.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the labeled Quetiapine S-oxide is purified using techniques like preparative HPLC.
-
Visualizing Pathways and Workflows
Metabolic Pathway of Quetiapine
The following diagram illustrates the primary metabolic transformations of Quetiapine.
Caption: Primary metabolic pathways of Quetiapine.
Experimental Workflow for Impurity Identification and Characterization
This workflow outlines the systematic process from impurity detection to structural elucidation and control.
Caption: Workflow for pharmaceutical impurity identification.
Conclusion
The use of labeled Quetiapine impurities is a cornerstone of a robust drug development program. These tools provide the necessary precision and certainty to navigate the complex landscape of impurity profiling, from early-stage metabolite identification to late-stage quality control and regulatory submission. By integrating the synthesis and application of labeled standards into the development workflow, pharmaceutical scientists can ensure the production of safe, effective, and high-quality Quetiapine drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quetiapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Quetiapine Degradation: Unraveling the Pathways to Dimer Formation and Other Impurities
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to illuminate the degradation pathways of the atypical antipsychotic drug, quetiapine (B1663577). This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the formation of a key dimeric impurity, alongside other degradation products generated under various stress conditions. The guide emphasizes detailed experimental protocols, quantitative data analysis, and visual representations of chemical transformations.
Quetiapine, a dibenzothiazepine derivative, is susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. A significant impurity that has been identified is a dimeric substance, chemically known as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine. While primarily recognized as a process-related impurity arising during the synthesis of the active pharmaceutical ingredient (API), evidence suggests its potential formation under specific stress conditions.
The Dimeric Impurity: A Process-Related Origin
The predominant route to the formation of the quetiapine dimer is linked to the manufacturing process of the drug substance. The synthesis of quetiapine involves the reaction of 11-chloro-dibenzo[b,f][1][2]thiazepine with piperazine (B1678402). Under certain reaction conditions, a side reaction can occur where two molecules of the dibenzothiazepine moiety react with one molecule of piperazine, leading to the formation of the dimeric impurity.
While forced degradation studies are crucial for assessing the intrinsic stability of a drug, the formation of this specific dimer as a direct degradant of quetiapine is not extensively documented. However, its presence has been noted in impurity profiling studies, indicating its importance in quality control.
Forced Degradation Studies of Quetiapine
Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Quetiapine has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.
Under these conditions, quetiapine primarily degrades into other products, such as quetiapine sulfoxide (B87167) and quetiapine N-oxide, particularly under oxidative stress.[3] Hydrolytic and photolytic conditions also lead to the formation of various other degradation products.[1][2][4]
Table 1: Summary of Quetiapine Degradation Products under Various Stress Conditions
| Stress Condition | Major Degradation Products Identified | Reference |
| Oxidative | Quetiapine Sulfoxide, Quetiapine N-Oxide | [3] |
| Acidic Hydrolysis | Various unspecified degradation products | [2] |
| Basic Hydrolysis | Various unspecified degradation products | [2] |
| Photolytic (UVC) | 2-[2-[4-(5-oxidodibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol and other photoproducts | [1][4] |
| Process-Related | 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (Dimer) | [5] |
Experimental Methodologies
A detailed understanding of the experimental conditions that lead to the formation of quetiapine impurities is critical for their control.
Synthesis of Quetiapine Dimer Impurity
A common synthetic route for the quetiapine dimer impurity involves the following steps:
-
Reaction Setup: 11-chloro-dibenzo[b,f][1][2]thiazepine and piperazine are reacted in a suitable solvent such as xylene.
-
Catalysis: A catalyst like potassium iodide or sodium iodide is used.
-
Base: An anhydrous base, for instance, potassium carbonate or sodium carbonate, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature range of 105-115°C for a duration of 4-10 hours.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and washed with purified water. The resulting solid, the quetiapine dimer, is then isolated through filtration.
Forced Degradation Protocols
Standard forced degradation studies for quetiapine involve the following conditions:
-
Acidic Hydrolysis: Treatment with 1N HCl at 80°C for 1 hour.[6]
-
Basic Hydrolysis: Treatment with 2N NaOH for 2 hours.[6]
-
Oxidative Degradation: Treatment with 1% H₂O₂ for 20 minutes at room temperature.[6]
-
Thermal Degradation: Exposure to a temperature of 120°C for 12 hours.[6]
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light as per ICH guidelines.[6]
Visualizing the Pathways
To further clarify the formation of the quetiapine dimer and other degradation products, the following diagrams illustrate the key chemical pathways and experimental workflows.
Conclusion
The formation of the dimeric impurity of quetiapine is primarily a concern related to the synthesis process rather than a result of degradation under typical stress conditions. While forced degradation studies are essential for understanding the overall stability of quetiapine, they predominantly yield other degradation products such as oxides. A thorough understanding of both the synthetic and degradation pathways is crucial for the development of robust control strategies to ensure the quality, safety, and efficacy of quetiapine drug products. This technical guide serves as a critical resource for professionals dedicated to achieving these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Note: HPLC Method for the Determination of Quetiapine Dimer Impurity-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the deuterated quetiapine (B1663577) dimer impurity (Quetiapine Dimer Impurity-d8). This method is essential for the accurate analysis of quetiapine drug substances and formulations, ensuring their quality, safety, and efficacy. The described protocol is based on established reverse-phase HPLC principles for quetiapine and its related substances, providing a robust framework for researchers and analysts in pharmaceutical quality control and drug development.
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During the synthesis and storage of quetiapine, various process-related impurities and degradation products can form. One such impurity is the quetiapine dimer. The deuterated analogue, this compound, is a critical component used as an internal standard in bioanalytical studies or as a labeled compound in various analytical applications. An accurate and reliable analytical method is crucial for its quantification. This document provides a detailed protocol for an HPLC method suitable for this purpose.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the determination of this compound.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted)
-
Purified water (HPLC grade)
-
Quetiapine Fumarate Reference Standard
-
This compound Reference Standard
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of phosphate buffer, acetonitrile, and methanol. A common starting ratio is Phosphate Buffer (pH 6.6):Acetonitrile:Methanol (45:40:15, v/v/v).[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 220 nm[1][2] |
| Run Time | Approximately 30 minutes (may need adjustment based on system and specific separation) |
Preparation of Solutions
-
Buffer Preparation: Prepare a phosphate buffer solution and adjust the pH to 6.6 using an appropriate acid or base. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer, acetonitrile, and methanol in the specified ratio. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration appropriate for the analysis.
-
Sample Solution: Accurately weigh the sample containing Quetiapine and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data for method validation based on typical performance for related quetiapine impurities.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Method Validation Summary
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range. |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Determination of this compound.
Conclusion
The HPLC method described in this application note provides a comprehensive framework for the reliable quantification of this compound. The protocol, including the specified chromatographic conditions and solution preparations, is designed to yield accurate and reproducible results. Adherence to the system suitability and method validation parameters outlined will ensure the integrity of the data generated. This method is suitable for routine quality control analysis and for use in research and development settings.
References
Application Note: Structural Elucidation of Quetiapine Dimer Impurity-d8 using LC-MS/MS
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the structural elucidation of a deuterated dimer impurity of Quetiapine (B1663577), specifically Quetiapine Dimer Impurity-d8. The positive electrospray ionization (ESI) technique coupled with tandem mass spectrometry provides high sensitivity and specificity for the detection and fragmentation of this impurity.[1][2] This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric analysis, along with a proposed fragmentation pathway for the impurity. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the identification and characterization of similar process-related or degradation impurities in active pharmaceutical ingredients (APIs).
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[2] During the synthesis and storage of Quetiapine, various impurities can form, which may impact the safety and efficacy of the drug product.[2] Regulatory agencies require stringent control and characterization of these impurities. One such process-related impurity is a dimeric species. The use of deuterated standards, such as Quetiapine-d8, is common in quantitative bioanalysis.[3] However, deuterated analogues of impurities can also be present and require characterization. This application note focuses on the structural elucidation of a deuterated dimer impurity of Quetiapine (this compound) using LC-MS/MS. The structure of the non-deuterated dimer impurity, 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1][4]thiazepine), has been previously reported.[5][6] The "d8" designation in this context is presumed to refer to the eight deuterium (B1214612) atoms on the two ethylene (B1197577) groups of the piperazine (B1678402) rings, a common deuteration pattern for Quetiapine internal standards.
Experimental Protocols
Sample Preparation
A stock solution of the this compound reference standard was prepared by dissolving 1.0 mg of the substance in 1.0 mL of methanol (B129727) to achieve a concentration of 1 mg/mL. A working solution of 10 µg/mL was prepared by diluting the stock solution with a 50:50 mixture of methanol and water.
Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
Mass Spectrometry
-
System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Full scan (MS) and product ion scan (MS/MS).
-
MS Scan Range: m/z 100-1000.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 20 to 40 eV for fragmentation.
Data Presentation
The analysis of the this compound by LC-MS/MS is expected to yield the following quantitative data.
| Parameter | Expected Value |
| Precursor Ion [M+H]⁺ (m/z) | 513.2 |
| Retention Time (min) | Approx. 18-22 |
The proposed major fragment ions in the MS/MS spectrum are summarized in the table below.
| Proposed Fragment Ion | Structure | Expected m/z |
| [M+H - C₁₃H₈NS]⁺ | Deuterated dibenzo[b,f][1][4]thiazepine-piperazine fragment | 314.2 |
| [C₁₃H₈NS]⁺ | Dibenzo[b,f][1][4]thiazepine fragment | 210.0 |
| [C₁₅H₁₃N₂S-d4]⁺ | Deuterated piperazine-thiazepine fragment | 261.1 |
| [C₄H₉N-d4]⁺ | Deuterated piperazine fragment | 90.1 |
Visualization of Experimental Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for the this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ESI-MS/MS.
Discussion
The structural elucidation of impurities is a critical aspect of drug development and quality control. The LC-MS/MS method presented here is designed to be a powerful tool for this purpose. The chromatographic conditions are selected to achieve good separation of the dimer impurity from the parent drug and other related substances. The mass spectrometric parameters are optimized for sensitive detection and effective fragmentation of the target analyte.
The proposed fragmentation pathway is based on the known fragmentation patterns of Quetiapine and similar compounds.[7][8][9] The primary cleavage is expected to occur at the piperazine ring and the bonds connecting it to the dibenzo[b,f][1][4]thiazepine moieties. The presence of deuterium atoms on the piperazine rings will result in characteristic mass shifts in the fragment ions, which can be used to confirm the location of deuteration. High-resolution mass spectrometry (Q-TOF) can be employed to provide elemental composition data for the precursor and fragment ions, further increasing the confidence in the structural assignment.[4]
Conclusion
This application note provides a detailed protocol and theoretical framework for the structural elucidation of this compound using LC-MS/MS. The combination of chromatographic separation and tandem mass spectrometry offers a highly specific and sensitive approach for the identification and characterization of this and other related impurities. The presented workflow and fragmentation pathway can serve as a valuable resource for analytical scientists working in the pharmaceutical industry.
References
- 1. Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Study of Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a forced degradation study of Quetiapine (B1663577) fumarate (B1241708), an atypical antipsychotic drug. Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods as mandated by regulatory bodies.
Introduction
Quetiapine fumarate is susceptible to degradation under various stress conditions, which can impact its efficacy and safety.[1][2] Forced degradation studies, also known as stress testing, involve subjecting the drug to conditions more severe than those used in accelerated stability testing. The goal is to generate degradation products and develop a stability-indicating analytical method capable of separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.[1][3] This ensures the analytical method is suitable for stability monitoring of the drug product. Quetiapine fumarate has been found to be particularly susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions.[2][4][5][6]
Experimental Protocols
The following protocols are compiled from various scientific studies and outline the common methodologies for the forced degradation of Quetiapine fumarate.[1][7]
Preparation of Stock Solution
Prepare a stock solution of Quetiapine fumarate in a suitable solvent, such as methanol (B129727) or a mixture of water and acetonitrile, at a concentration of approximately 1 mg/mL.[1]
Stress Conditions
-
Objective: To assess the degradation of Quetiapine fumarate in an acidic environment.
-
Protocol:
-
To a known volume of the Quetiapine fumarate stock solution, add an equal volume of 1N hydrochloric acid (HCl).[1][7]
-
Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[1][7]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution to approximately pH 7.0 with 1N sodium hydroxide (B78521) (NaOH).[1][8]
-
Dilute the solution to a suitable concentration with the mobile phase or a suitable diluent for analysis.[1]
-
-
Objective: To evaluate the degradation of Quetiapine fumarate in a basic environment.
-
Protocol:
-
To a known volume of the Quetiapine fumarate stock solution, add an equal volume of 2N sodium hydroxide (NaOH).[1][8]
-
Stress the mixture for 2 hours at room temperature, or alternatively, heat in 1N NaOH at 60°C for 30 minutes.[1][7]
-
After the incubation period, cool the solution.
-
Neutralize the solution to approximately pH 7.0 with 2N hydrochloric acid (HCl).[1][8]
-
Dilute the sample to the desired concentration for analysis.
-
-
Objective: To investigate the degradation of Quetiapine fumarate in the presence of an oxidizing agent.
-
Protocol:
-
Objective: To determine the effect of high temperature on the stability of Quetiapine fumarate.
-
Protocol:
-
Place the solid Quetiapine fumarate drug substance in a temperature-controlled oven at 80°C for 36 hours or at 120°C for 12 hours.[3][8]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in a suitable diluent to the desired concentration for analysis.
-
-
Objective: To evaluate the stability of Quetiapine fumarate upon exposure to light.
-
Protocol:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 200 Watt hours/m²) for 7 days.[7]
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare a solution of the photo-stressed sample in a suitable diluent to the desired concentration for analysis.
-
-
Objective: To assess the hydrolytic degradation in a neutral aqueous medium.
-
Protocol:
Analytical Methodology
A stability-indicating analytical method is crucial for the analysis of forced degradation samples. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
HPLC Method
-
Column: A C18 column is frequently used for the separation.[3][9]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and a buffer (e.g., phosphate (B84403) buffer).[3][4] For instance, a ratio of methanol:acetonitrile:water (67:16:17) has been reported.[3]
-
Detection: UV detection at 220 nm is a common wavelength for analysis.[3][9]
-
Column Temperature: The column is typically maintained at ambient temperature or a controlled temperature such as 25°C or 35°C.[4][9]
Data Presentation
The results of the forced degradation study should be summarized to clearly indicate the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Results for Quetiapine Fumarate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 1N HCl | 30 min | 60°C | ~24.56%[3] |
| Alkaline Hydrolysis | 1N NaOH | 30 min | 60°C | ~25.42%[3] |
| Oxidative Degradation | Hydrogen Peroxide | - | - | ~61.45%[3] |
| Thermal Degradation | Dry Heat | 36 hours | 80°C | ~8.42%[3] |
| Photolytic Degradation | UV Light | - | - | ~5.45%[3] |
Note: The degradation percentages are indicative and can vary based on the exact experimental conditions.
Visualization
The following diagrams illustrate the general workflow for a forced degradation study and the logical relationship of the different stress conditions.
Caption: Experimental workflow for the forced degradation study of Quetiapine fumarate.
Caption: Logical relationship of stress conditions leading to degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 4. akjournals.com [akjournals.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. japsonline.com [japsonline.com]
Application Notes and Protocols: Development of a Stability-Indicating Method for Quetiapine Fumarate
Introduction
Quetiapine (B1663577) Fumarate (B1241708) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] The stability of a pharmaceutical product is a critical quality attribute, as chemical degradation can lead to a loss of potency and the formation of potentially harmful impurities.[2] Therefore, it is essential to develop and validate a stability-indicating analytical method that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[3] This document provides a comprehensive protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Quetiapine Fumarate, including procedures for forced degradation studies as per the International Conference on Harmonization (ICH) guidelines.[4][5]
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Quetiapine from its potential degradation products.[6] Forced degradation studies are performed by subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[7][8] The developed chromatographic method is then used to resolve the active pharmaceutical ingredient (API) from any degradants, thus demonstrating its stability-indicating capability.[8]
Experimental Protocols
Materials and Reagents
-
Quetiapine Fumarate reference standard
-
Quetiapine Fumarate tablets
-
HPLC grade acetonitrile[8]
-
HPLC grade methanol[1]
-
Analytical grade di-potassium hydrogen orthophosphate[8]
-
Orthophosphoric acid[6]
-
Hydrochloric acid (HCl)[3]
-
Sodium hydroxide (B78521) (NaOH)[3]
-
Hydrogen peroxide (H₂O₂)[3]
-
High purity water[8]
-
0.45 µm membrane filters[9]
Equipment
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector[8]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[9]
-
Analytical balance
-
pH meter
-
Sonicator
-
Hot air oven[8]
-
Photostability chamber[8]
-
Water bath[8]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 3) in a 50:50 (v/v) ratio.[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 292 nm[9] |
| Injection Volume | 10 µL[8] |
| Column Temperature | Ambient or controlled at 35°C[8] |
Note: These conditions are a starting point and may require optimization.
Preparation of Solutions
-
Phosphate Buffer (pH 3): Prepare a solution of a suitable phosphate salt (e.g., di-potassium hydrogen orthophosphate) in water and adjust the pH to 3.0 using orthophosphoric acid.[8][9]
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[5][9]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Quetiapine Fumarate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase, sonicate for 20 minutes, and make up the volume.[9]
-
Sample Solution (e.g., 100 µg/mL): Weigh and crush at least twenty Quetiapine Fumarate tablets to obtain a fine powder.[9] Transfer a quantity of powder equivalent to 10 mg of Quetiapine to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.[9] Filter the solution through a 0.45 µm membrane filter before injection.[9]
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[8] Prepare stressed samples from the Quetiapine Fumarate stock solution.
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl. Reflux the solution at 80°C for 1 hour.[10] Cool the solution to room temperature and neutralize it with 1N NaOH.[10] Dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: To an aliquot of the stock solution, add 2N NaOH and keep the mixture for 2 hours.[3][10] Cool the solution and neutralize it with 2N HCl.[10] Dilute with the mobile phase to the target concentration.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.[11] One study suggests exposure for 20 minutes.[10] Dilute with the mobile phase to the target concentration for analysis. Significant degradation has been observed under oxidative conditions, leading to the formation of N-Oxide and S-Oxide.[12]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat in an oven at a temperature such as 80°C for 36 hours or 120°C for 12 hours.[7][10] After the specified time, cool the sample and prepare a solution in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the drug solution to a UV lamp in a photostability chamber.[1] The exposure should be for a period sufficient to evaluate degradation, for example, for several hours.[1] Prepare a solution of the photo-stressed sample in the mobile phase to the desired concentration for analysis.[3]
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the purity of the Quetiapine peak.
Table 1: Summary of Forced Degradation Results for Quetiapine Fumarate
| Stress Condition | Treatment | % Degradation of Quetiapine | Retention Time (min) - Quetiapine | Retention Time (min) - Major Degradation Product(s) | Peak Purity |
| Acidic | 1N HCl, 80°C, 1 hr | ~24.56%[7] | ~3.3 | To be determined | Pass |
| Alkaline | 2N NaOH, RT, 2 hr | ~25.42%[7] | ~3.3 | To be determined | Pass |
| Oxidative | 3% H₂O₂, RT, 20 min | ~61.45%[7] | ~3.3 | To be determined (e.g., N-Oxide, S-Oxide)[12] | Pass |
| Thermal | 80°C, 36 hr | ~8.42%[7] | ~3.3 | To be determined | Pass |
| Photolytic | UV Light Exposure | ~5.45%[7] | ~3.3 | To be determined | Pass |
Note: The % degradation values are indicative and taken from literature; actual results may vary based on specific experimental conditions.[7] The retention time of Quetiapine is an example.[5]
Method Validation
Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and placebo.[8] The forced degradation studies are a key part of establishing specificity.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A linear relationship should be established across a range of concentrations (e.g., 20-100 µg/mL).[5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9] This is often assessed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[9]
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC method.
Caption: Logical degradation pathways of Quetiapine under stress.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical method development and validation of quetiapine fumarate [wisdomlib.org]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 7. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 8. akjournals.com [akjournals.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 12. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
Application of High-Resolution Mass Spectrometry in Quetiapine Impurity Profiling
Application Note
This document provides a comprehensive overview and detailed protocols for the application of High-Resolution Mass Spectrometry (HRMS) in the impurity profiling of Quetiapine, an atypical antipsychotic drug. The structural integrity and purity of Active Pharmaceutical Ingredients (APIs) like Quetiapine are critical for their efficacy and safety. HRMS, coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the detection, identification, and characterization of process-related impurities and degradation products.
Quetiapine's chemical structure is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[1] Understanding these degradation pathways and identifying the resulting impurities is a regulatory requirement and essential for ensuring drug product quality. This application note details a systematic workflow for comprehensive impurity profiling of Quetiapine using UPLC-HRMS, enabling confident structural elucidation and monitoring of potential impurities.
Experimental Protocols
Sample Preparation
1.1. Quetiapine Fumarate Stock Solution: Prepare a stock solution of Quetiapine Fumarate at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.[2]
1.2. Forced Degradation Studies: To investigate the degradation profile, subject the Quetiapine Fumarate stock solution to the following stress conditions as detailed in various studies.[3][4]
-
Acidic Hydrolysis: Mix the stock solution with 1N HCl and reflux at 80°C for 1 hour.[3] Subsequently, neutralize the solution with 1N NaOH.
-
Basic Hydrolysis: Treat the stock solution with 2N NaOH and stress for 2 hours at room temperature.[4] Neutralize the resulting solution with 2N HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid Quetiapine Fumarate powder to a temperature of 105°C for 24 hours in a hot air oven.
-
Photolytic Degradation: Expose the Quetiapine Fumarate solution to UV light (254 nm) for 24 hours.
Following the stress exposure, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for LC-HRMS analysis.
Liquid Chromatography
-
System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to separate compounds with varying polarities. A representative gradient is shown below:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 26 | 5 |
| 30 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry
-
System: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Resolution: > 60,000 FWHM.
-
Scan Mode: Full scan for accurate mass measurement of precursor ions and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF) for obtaining fragmentation spectra.
-
Collision Energy: Ramped collision energy (e.g., 15-45 eV) to generate comprehensive fragmentation patterns.
Data Presentation
The following tables summarize the known process-related and degradation impurities of Quetiapine identified through HRMS analysis.
Table 1: Process-Related Impurities of Quetiapine
| Impurity Name | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Desethanol Quetiapine | C20H23N3OS | 340.1584 | 295, 253, 221 |
| Quetiapine Related Compound A | C21H25N3O2S | 384.1746 | 253, 221, 132 |
| Quetiapine Related Compound B | C19H21N3S | 324.1534 | 279, 253, 221 |
Table 2: Degradation Products of Quetiapine Identified by HRMS
| Degradation Condition | Impurity Name | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Oxidative | Quetiapine N-Oxide | C21H25N3O3S | 400.1695 | 384, 253, 221 |
| Oxidative | Quetiapine Sulfoxide | C21H25N3O3S | 400.1695 | 383, 269, 237 |
| Acidic Hydrolysis | Quetiapine Desethanol Acid | C20H21N3O2S | 368.1382 | 324, 253, 221 |
| Photolytic | Photo-degradation Product 1 | C21H23N3O3S | 398.1538 | 382, 253, 221 |
Mandatory Visualization
Caption: Experimental workflow for Quetiapine impurity profiling.
Caption: Quetiapine degradation pathways.
References
Application Notes and Protocols for the Isolation of Quetiapine Degradation Products by Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the isolation of Quetiapine degradation products using preparative High-Performance Liquid Chromatography (HPLC). The protocols cover forced degradation to generate impurities, analytical method development, and the subsequent scale-up to preparative chromatography for the isolation of individual degradation products.
Introduction
Quetiapine, an atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The identification and characterization of these impurities are critical for ensuring the safety, efficacy, and quality of the drug product.[1][2] Preparative HPLC is a powerful technique for isolating these degradation products in sufficient quantities for structural elucidation and toxicological studies.[3] This document outlines a systematic approach for the generation, separation, and isolation of Quetiapine degradation products.
Generation of Degradation Products via Forced Degradation
Forced degradation studies are essential to produce a sufficient amount of degradation products for isolation and characterization.[1][4] The following protocols describe common stress conditions applied to Quetiapine.
Table 1: Forced Degradation Conditions for Quetiapine
| Stress Condition | Reagent/Condition | Incubation Time & Temperature | Neutralization/Post-Treatment |
| Acidic Hydrolysis | 0.1 N - 1 N Hydrochloric Acid (HCl) | Reflux for 8 hours or heat at 60-80°C for 30 minutes to 1 hour.[1][4] | Cool and neutralize with an equivalent concentration of Sodium Hydroxide (NaOH). |
| Basic Hydrolysis | 1 N - 2 N Sodium Hydroxide (NaOH) | Heat at 60°C for 30 minutes to 2 hours.[1] | Cool and neutralize with an equivalent concentration of Hydrochloric Acid (HCl). |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for a specified period. | - |
| Thermal Degradation | Solid drug substance heated in an oven | 60°C | - |
| Photolytic Degradation | Drug solution exposed to UV light | - | - |
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of Quetiapine fumarate (B1241708) in a suitable solvent (e.g., methanol, water, or a mixture of acetonitrile (B52724) and water).
-
Stress Application: Treat the stock solution with the appropriate stressor as detailed in Table 1.
-
Monitoring: Monitor the degradation process periodically by analytical HPLC to achieve the desired level of degradation.
-
Neutralization: For acid and base hydrolysis, cool the solution to room temperature and neutralize it with an appropriate acid or base.
-
Final Dilution: Dilute the stressed sample with the mobile phase to a suitable concentration for analytical and preparative HPLC analysis.
Analytical Method Development
A robust analytical HPLC method is the foundation for successful preparative-scale separation. The goal is to achieve baseline separation of the parent drug from its degradation products.
Table 2: Recommended Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., X-bridge C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to resolve all degradation products (e.g., a linear gradient from low to high percentage of Mobile Phase B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparative HPLC for Isolation of Degradation Products
The analytical method is scaled up to a preparative scale to isolate the target degradation products. Mass-directed purification is highly recommended to facilitate the collection of fractions containing the desired impurities.
Scaling Up from Analytical to Preparative HPLC
The transition from an analytical to a preparative method involves adjusting the flow rate, injection volume, and gradient profile to accommodate the larger column dimensions. The primary goal is to maintain the resolution achieved at the analytical scale while maximizing the sample load.
Experimental Protocol: Preparative HPLC
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter and length (e.g., a 19 x 100 mm column).
-
Sample Loading Study: To maximize the yield, perform a loading study to determine the maximum amount of the stressed sample that can be injected without compromising the separation of the target impurity. A stock solution of Quetiapine can be prepared at a high concentration (e.g., 8 mg/mL) for this purpose.[1]
-
Flow Rate Adjustment: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.
-
Gradient Adjustment: The gradient duration needs to be adjusted based on the column volume of the preparative column to maintain a similar separation profile.
-
Fraction Collection: Collect fractions corresponding to the peaks of the degradation products. Mass-directed fraction collection is highly efficient as it triggers collection based on the mass-to-charge ratio (m/z) of the target impurity.[1]
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Solvent Evaporation: Pool the pure fractions of each degradation product and remove the solvent using a suitable technique like lyophilization or rotary evaporation.
Table 3: Example Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase preparative column (e.g., 19 x 100 mm, 5 µm) |
| Mobile Phase A | Ammonium Bicarbonate in water (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 25 mL/min |
| Injection Volume | Up to 5 mL of a concentrated stressed sample solution |
| Detection | UV (220 nm) and Mass Spectrometry (for mass-directed collection) |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the isolation of Quetiapine degradation products.
Quetiapine Degradation Pathway
Caption: Simplified degradation pathways of Quetiapine under different stress conditions.
References
Troubleshooting & Optimization
Technical Support Center: Quetiapine Impurity Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Quetiapine and its related substances, with a focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing co-elution of the Quetiapine N-oxide and Quetiapine sulfoxide (B87167) impurities. How can we resolve them?
A1: The co-elution of N-oxide and sulfoxide is a common challenge due to their similar polarities. To achieve separation, methodical adjustments to the mobile phase are necessary. An initial approach using a C8 column with a mobile phase consisting of 0.05 M KH2PO4 (pH 6.5) and acetonitrile (B52724) may not provide adequate resolution.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Increasing the pH of the aqueous portion of the mobile phase can significantly impact the ionization and retention of these impurities. A study demonstrated that adjusting the pH of a dipotassium (B57713) hydrogen orthophosphate buffer to 6.8 was a key factor in resolving the N-oxide and sulfoxide peaks[1].
-
Modify Organic Modifier Gradient: A shallow gradient is crucial for separating closely eluting peaks. Instead of a steep change in the organic modifier concentration, a gradual increase will allow for better separation.
-
Column Selection: While a C8 column can be used, an Inertsil-3 C8 (150 mm × 4.6 mm, 5 µm) has been shown to be effective for this separation when coupled with the appropriate mobile phase[1].
Q2: The des-ethanol impurity is co-eluting with the main Quetiapine peak. What is the recommended solution?
A2: The des-ethanol impurity often elutes very close to the parent Quetiapine peak. Achieving baseline separation requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase buffer plays a critical role in the retention of both Quetiapine and the des-ethanol impurity[2][3][4]. A systematic evaluation of pH is recommended. For instance, a phosphate (B84403) buffer at pH 6.6 has been used successfully to achieve a resolution greater than 2.9 between Quetiapine and other impurities, including an ethanol (B145695) compound[5][6][7].
-
Adjust Organic Modifier Ratio: Fine-tuning the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can alter the selectivity of the separation. A slight decrease in the organic content can increase the retention time and potentially improve the resolution between the des-ethanol impurity and Quetiapine.
-
Column Chemistry: A C18 stationary phase is commonly used and has demonstrated effective separation of Quetiapine from its related compounds[5][6][7][8].
Q3: We are struggling with poor peak shape and tailing for Quetiapine and its impurities. What could be the cause and how can we fix it?
A3: Poor peak shape, particularly tailing, is often due to secondary interactions between the basic analytes and acidic silanol (B1196071) groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a pH that suppresses the ionization of the analytes can significantly improve peak shape. For basic compounds like Quetiapine, a higher pH is generally preferred.
-
Use of Triethylamine (TEA): Adding a small amount of a competing base, such as triethylamine, to the mobile phase can mask the active silanol sites on the stationary phase, reducing peak tailing.
-
Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis. A concentration of at least 10-20 mM is typically recommended.
Q4: How can we develop a stability-indicating method that separates all process-related impurities and degradation products?
A4: Developing a robust, stability-indicating method requires a systematic approach that considers various chromatographic parameters. Forced degradation studies are essential to generate potential degradation products and ensure the method's specificity[1].
Method Development Strategy:
-
Column Selection: Start with a versatile column, such as a C18 or C8, with standard dimensions (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Scouting: Evaluate different buffer systems (e.g., phosphate, ammonium (B1175870) acetate) and organic modifiers (acetonitrile, methanol).
-
pH Optimization: Analyze the sample at various pH levels (e.g., 3.0, 6.8) to determine the optimal pH for resolution and peak shape.
-
Gradient Optimization: Begin with a broad gradient to elute all components, then refine the gradient to improve the separation of critical pairs.
-
Forced Degradation: Subject the Quetiapine sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm they are well-resolved from the main peak and other impurities[1][8].
Data Presentation
Table 1: HPLC Method Parameters for Separation of Quetiapine and Impurities
| Parameter | Method 1[5][6][7] | Method 2[1] | Method 3[8] |
| Column | C18 | Inertsil-3 C8, 150 mm × 4.6 mm, 5 µm | X-bridge C18, 150x4.6 mm, 3.5 μm |
| Mobile Phase A | Phosphate Buffer pH 6.6 | 0.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (80:20 v/v) | 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile:Methanol (B129727) (40:15) | 0.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (20:80 v/v) | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 217 nm | 220 nm |
| Column Temp. | 25 °C | 35 °C | 40 °C |
Table 2: Reported Resolution and Retention Time Data
| Impurity | Method 1 - RRT[5][6] | Method 2 - RT (min)[1] | Method 3 - Resolution (Rs)[8] |
| Piperazine Compound | 0.58 | - | > 4.0 (for Imp A, B, C) |
| Lactam Compound | 0.69 | - | - |
| Ethanol Compound | 0.88 | - | - |
| N-oxide | - | 5.1 | - |
| Sulfoxide | - | 5.9 | - |
| QUE-IV | - | 10.7 | - |
| Des-ethanol | - | 16.7 | - |
| Quetiapine | 1.00 | 18.1 | > 4.5 (analyte vs Imp-B) |
| Dimer | - | 53.9 | - |
Experimental Protocols
Protocol 1: RP-HPLC Method for Determination of Related Compounds in Quetiapine Hemifumarate[5][6]
-
Chromatographic System:
-
HPLC with UV detection.
-
Column: C18 stationary phase.
-
Detector Wavelength: 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 6.6.
-
Mix the phosphate buffer, acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of Quetiapine hemifumarate and each impurity by dissolving an accurately weighed amount in the mobile phase.
-
From the stock solutions, prepare a working solution containing each impurity at the desired concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and transfer the sample (raw material or powdered tablets) into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the impurities based on their relative retention times.
-
Calculate the amount of each impurity in the sample.
-
Protocol 2: Stability-Indicating RP-LC Method for Process-Related Impurities and Degradation Products[1]
-
Chromatographic System:
-
LC system with UV detection.
-
Column: Inertsil-3 C8, 150 mm × 4.6 mm, 5 µm.
-
Detector Wavelength: 217 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µl.
-
Column Temperature: 35 °C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 0.01 M di-potassium hydrogen orthophosphate (pH 6.8) and acetonitrile in the ratio of 80:20 (v/v).
-
Mobile Phase B: Mix 0.01 M di-potassium hydrogen orthophosphate (pH 6.8) and acetonitrile in the ratio of 20:80 (v/v).
-
Use a gradient elution program.
-
-
System Suitability Solution:
-
Prepare a solution containing known concentrations of Quetiapine fumarate (B1241708) and all relevant impurities (e.g., sulfoxide, N-oxide, QUE-IV, dimer, and des-ethanol).
-
-
Sample Preparation (from tablets):
-
Weigh and crush twenty tablets.
-
Transfer an amount of tablet powder equivalent to 116 mg of Quetiapine fumarate to a 200 mL volumetric flask.
-
Add 130 mL of diluent, sonicate for 25 minutes, and then dilute to volume with diluent.
-
-
Forced Degradation Study:
-
Subject the drug product to stress conditions (e.g., 1 N HCl at 60 °C, 1 N NaOH, 30% H2O2).
-
After the specified time, neutralize the solutions and dilute them to the target concentration for analysis.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Flowchart for developing a stability-indicating HPLC method.
References
- 1. akjournals.com [akjournals.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
Improving resolution between Quetiapine and its dimer in UPLC
Welcome to the technical support center for the UPLC analysis of Quetiapine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal resolution between Quetiapine and its dimer.
Frequently Asked Questions (FAQs)
Q1: What is the Quetiapine dimer and why is its resolution important?
A1: The Quetiapine dimer, chemically known as 11,11'-(piperazine-1,4-diyl)bis(dibenzo[b,f][1]thiazepine), is a process-related impurity that can form during the synthesis of Quetiapine.[1] Regulatory bodies require the accurate quantification of such impurities to ensure the safety and efficacy of the final drug product. Poor resolution between the Quetiapine peak and the dimer peak can lead to inaccurate quantification of this impurity.
Q2: What are the typical starting conditions for a UPLC method to separate Quetiapine and its dimer?
A2: A common starting point is a reversed-phase UPLC method using a C18 or C8 column with a particle size of less than 2 µm.[1][2] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403), or triethylamine) and an organic solvent like acetonitrile (B52724) or methanol (B129727), typically run in a gradient elution mode.[1][2][3]
Q3: How can I confirm the identity of the Quetiapine dimer peak in my chromatogram?
A3: The most definitive way to identify the dimer peak is by using a mass spectrometry (MS) detector coupled to the UPLC system. The dimer will have a specific mass-to-charge ratio (m/z) that can be used for confirmation. Alternatively, a reference standard of the Quetiapine dimer can be injected to compare retention times.
Troubleshooting Guide: Improving Resolution
Poor resolution between Quetiapine and its dimer is a common challenge. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Co-eluting or Poorly Resolved Peaks of Quetiapine and its Dimer
This section details potential causes and solutions to improve the separation between Quetiapine and its dimer.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for poor resolution.
Troubleshooting Step 1: Mobile Phase Optimization
The mobile phase composition, particularly its pH, is a critical factor in the separation of ionizable compounds like Quetiapine.
Detailed Mobile Phase Optimization Workflow
Caption: Workflow for optimizing the mobile phase.
-
Adjusting Mobile Phase pH: Quetiapine has ionizable functional groups, and slight changes in the mobile phase pH can significantly alter its retention and selectivity relative to the dimer. It is recommended to experiment with the pH of the aqueous portion of the mobile phase. For instance, adjusting the pH of a phosphate buffer from 6.6 to 7.0 can impact resolution.[4] A study by Trivedi & Patel (2011) utilized a mobile phase with a pH of 7.2 using triethylamine.[2]
-
Changing the Buffer: The type of buffer can also influence selectivity. If using a phosphate buffer, consider switching to an ammonium acetate or ammonium bicarbonate buffer, as the different ionic interactions can affect the separation.[3]
-
Modifying the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can alter the elution order and resolution. Acetonitrile is a common choice for Quetiapine separations.[2][3] If resolution is still an issue, a mixture of acetonitrile and methanol could be explored.[2]
Troubleshooting Step 2: Column Chemistry Evaluation
The stationary phase of the UPLC column plays a crucial role in the separation mechanism.
-
Column Selection: While C18 columns are widely used, a C8 column might provide different selectivity for Quetiapine and its dimer.[1][4] An Inertsil C8 column has been successfully used to separate Quetiapine from its impurities.[1]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 1.7 µm) generally leads to higher efficiency and better resolution.[2] Shorter columns (e.g., 50 mm) can be used for faster analysis times if adequate resolution is maintained.
Troubleshooting Step 3: Method Parameter Adjustments
Fine-tuning other chromatographic parameters can further enhance resolution.
-
Gradient Optimization: A shallow gradient is often more effective for separating closely eluting compounds. Experiment with the gradient slope and duration. A longer, more gradual gradient can improve the separation between Quetiapine and the dimer.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the run time.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and resolution, but it may also decrease retention time.[3][4] It is important to operate within the stable temperature range of the column.
Experimental Protocols
Example UPLC Method for Quetiapine and Impurities
This protocol is a composite based on several published methods and serves as a starting point for method development.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or Inertsil C8, 5 µm, 4.6 x 150 mm[1] |
| Mobile Phase A | 0.01 M Di-potassium hydrogen orthophosphate, pH 6.8[4] or 0.1% aqueous triethylamine, pH 7.2[2] |
| Mobile Phase B | Acetonitrile[3][4] or Acetonitrile:Methanol (80:20 v/v)[2] |
| Gradient | A linear gradient tailored to the specific separation. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 35 - 40°C[1][3] |
| Detection | UV at 217 nm[1] or 252 nm[2] |
| Injection Volume | 1 - 10 µL |
Forced Degradation Protocol to Generate Quetiapine Dimer
To test the resolving power of a UPLC method, it is useful to generate the dimer through forced degradation.
-
Acid Hydrolysis: Prepare a stock solution of Quetiapine fumarate. Treat the solution with 0.1 N HCl and reflux for several hours.
-
Neutralization: After the desired time, cool the solution and neutralize it with a suitable base (e.g., NaOH).
-
Analysis: Dilute the stressed sample with the mobile phase and inject it into the UPLC system. The dimer, along with other degradation products, should be present in the resulting chromatogram.
Quantitative Data Summary
The following tables summarize typical ranges for key UPLC parameters for the analysis of Quetiapine and its impurities, compiled from various sources.
Table 1: Column Specifications
| Column Type | Particle Size (µm) | Dimensions (mm) |
| C18 | 1.7 - 1.8 | 2.1 x 50, 2.1 x 100[2] |
| C8 | 3 - 5 | 4.6 x 150[1][4] |
Table 2: Mobile Phase Composition
| Aqueous Component | Organic Component | pH Range |
| Di-potassium hydrogen orthophosphate | Acetonitrile | 6.6 - 7.0[4] |
| Ammonium Acetate | Acetonitrile | Not specified[3] |
| Triethylamine | Acetonitrile, Methanol | 7.2[2] |
| Ammonium Bicarbonate | Acetonitrile | 9.0 |
Table 3: Method Parameters
| Parameter | Range |
| Flow Rate (mL/min) | 0.3 - 1.2[4] |
| Column Temperature (°C) | 30 - 40[1][3][4] |
| UV Detection Wavelength (nm) | 217 - 252[1][2] |
References
Technical Support Center: Optimization of Mobile Phase for Quetiapine Degradant Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for the separation of Quetiapine (B1663577) and its degradation products by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Quetiapine?
Quetiapine is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[1][2] The primary degradation products that are often monitored include Quetiapine N-oxide, Quetiapine S-oxide, des-ethanol Quetiapine, and other related substances.[3][4] Forced degradation studies are essential to identify potential degradants and ensure the analytical method is stability-indicating.[1][2]
Q2: What is a good starting point for mobile phase selection in the HPLC analysis of Quetiapine and its degradants?
A common starting point for the reversed-phase HPLC separation of Quetiapine and its impurities is a combination of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).[3][5][6] The choice between acetonitrile and methanol can affect the selectivity of the separation.[7] A gradient elution is often preferred over isocratic elution for complex samples containing a range of polar and non-polar degradants, as it can provide better resolution and faster analysis times.[8][9]
Q3: How does the pH of the mobile phase affect the separation of Quetiapine and its degradants?
The pH of the mobile phase plays a critical role in controlling the retention and peak shape of ionizable compounds like Quetiapine and its degradants. Quetiapine has basic functional groups, so adjusting the mobile phase pH can alter their ionization state and, consequently, their interaction with the stationary phase. A pH around 4.0 to 7.2 has been successfully used in various methods.[4][5] It is crucial to operate within the stable pH range of the chosen HPLC column.
Q4: What are the advantages of using a gradient elution method for separating Quetiapine degradants?
Gradient elution offers several advantages for separating complex mixtures like Quetiapine and its numerous degradation products:
-
Improved Resolution: It allows for the effective separation of compounds with a wide range of polarities.[10]
-
Sharper Peaks: It can lead to sharper peaks, especially for late-eluting compounds, which improves sensitivity.[9]
-
Reduced Analysis Time: By increasing the organic solvent concentration during the run, strongly retained compounds are eluted faster.[11]
Q5: What are some common HPLC columns used for Quetiapine analysis?
Reversed-phase columns are the standard for Quetiapine analysis. The most frequently reported stationary phases are C18 and C8.[3][5][12] The choice between C18 and C8 can influence the retention and selectivity of the separation, with C18 generally providing more retention for hydrophobic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for Quetiapine degradant separation.
Problem 1: Poor resolution between Quetiapine and a known degradant.
-
Possible Cause: The mobile phase composition is not optimal for separating these specific compounds.
-
Troubleshooting Steps:
-
Adjust the organic modifier ratio: If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[13] For gradient methods, modify the gradient slope or the initial/final organic solvent concentrations.[14]
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can significantly alter selectivity due to different solvent properties.[7]
-
Modify the mobile phase pH: A small change in pH can alter the ionization of Quetiapine or its degradants, leading to changes in retention time and potentially improved separation. Ensure the pH is buffered to maintain consistency.[15]
-
Consider a different column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) can provide the necessary change in selectivity.[6]
-
Problem 2: Peak tailing observed for the Quetiapine peak.
-
Possible Cause: Secondary interactions between the basic Quetiapine molecule and residual silanol (B1196071) groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., around 3-4) can suppress the ionization of silanol groups, reducing their interaction with the protonated Quetiapine.
-
Use a volatile basic modifier: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can compete with Quetiapine for active sites on the stationary phase, improving peak shape.[4]
-
Employ a modern, end-capped column: Newer generation HPLC columns are better end-capped, resulting in fewer accessible silanol groups and reduced peak tailing for basic compounds.
-
Problem 3: Split peaks are observed for one or more components.
-
Possible Cause: This can be due to several factors, including column contamination, sample solvent incompatibility, or co-elution of closely related compounds.[16][17]
-
Troubleshooting Steps:
-
Check for column contamination: Flush the column with a strong solvent to remove any adsorbed impurities.[18] If the problem persists, a guard column may need to be replaced, or the analytical column itself may be compromised.
-
Ensure sample solvent compatibility: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Optimize separation to resolve co-eluting peaks: If two compounds are eluting very close together, they may appear as a split peak.[17] Further optimization of the mobile phase (as described in Problem 1) is necessary to improve their separation.
-
Problem 4: Inconsistent retention times from run to run.
-
Possible Cause: This is often related to issues with the HPLC system or mobile phase preparation.[19]
-
Troubleshooting Steps:
-
Ensure proper mobile phase degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations.[20]
-
Check for leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure and flow rate instability.[18]
-
Verify mobile phase preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to retention time shifts.[15]
-
Allow for adequate column equilibration: Before starting a series of injections, especially with a new mobile phase or after a gradient run, ensure the column is fully equilibrated to achieve stable retention times.[11]
-
Data Presentation
Table 1: Example HPLC Method Parameters for Quetiapine and Degradant Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Thermo column Symmetry C18 (4.6 x 150mm, 5 µm)[5] | Zorbax C8 (100 mm × 4.6 cm i.d., 3 µm)[21] | Inertsil-3 C8, 150 mm × 4.6 mm, 5 µm[3] |
| Mobile Phase A | Sodium dihydrogen phosphate buffer (pH 4.0)[5] | 0.15% Triethylamine (pH 6.0)[21] | 0.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (80:20 v/v)[3] |
| Mobile Phase B | Methanol[5] | Acetonitrile:Methanol (80:20)[21] | 0.01 M Di-potassium hydrogen orthophosphate (pH 6.8) and Acetonitrile (20:80 v/v)[3] |
| Elution Mode | Isocratic (35:65 v/v)[5] | Gradient[21] | Gradient[3] |
| Flow Rate | 1.0 ml/min[5] | 1.2 mL/min[21] | 1.0 mL/min[3] |
| Detection | UV at 220 nm[2] | UV at 252 nm[21] | UV at 217 nm[3] |
| Column Temp. | Ambient | Not Specified | 35°C[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Quetiapine Fumarate (B1241708) [1]
This protocol outlines the general procedure for conducting forced degradation studies to generate Quetiapine degradants.
-
Acid Hydrolysis:
-
Prepare a stock solution of Quetiapine fumarate in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Treat the stock solution with 1N hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[1]
-
Cool the solution to room temperature and neutralize with 1N sodium hydroxide (B78521) (NaOH).
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a stock solution of Quetiapine fumarate.
-
Treat the stock solution with 2N sodium hydroxide (NaOH) and stress for 2 hours, or with 1N NaOH at 60°C for 30 minutes.[1]
-
Cool the solution and neutralize with 1N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of Quetiapine fumarate.
-
Treat the solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature or heat as required to achieve degradation.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Quetiapine fumarate to UV light (e.g., in a photostability chamber) for a defined period.[5]
-
Prepare a sample of the photo-stressed solution for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid Quetiapine fumarate or a solution to elevated temperatures (e.g., 80°C) for a specified duration.[2]
-
Prepare a sample of the heat-stressed material for HPLC analysis.
-
Protocol 2: General HPLC Method Development Workflow
-
Select an appropriate column: Start with a C18 or C8 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare the mobile phase: Begin with a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol). Filter and degas all mobile phases.[22]
-
Initial scouting gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for Quetiapine and its degradants.
-
Optimize the gradient: Based on the scouting run, adjust the gradient slope, initial and final organic solvent concentrations, and gradient time to improve the separation of critical peak pairs.
-
Fine-tune with pH and organic modifier: If co-elution persists, adjust the mobile phase pH (within the column's stable range) or switch the organic modifier to alter selectivity.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[23]
Visualizations
Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.
Caption: Logical relationships between mobile phase parameters and chromatographic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 3. akjournals.com [akjournals.com]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. biotage.com [biotage.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. mastelf.com [mastelf.com]
- 12. bepls.com [bepls.com]
- 13. jocpr.com [jocpr.com]
- 14. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. acdlabs.com [acdlabs.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 20. medikamenterqs.com [medikamenterqs.com]
- 21. A Rapid Stability Indicating HPLC Method for Determination of Quetiapine Fumarate in Tablets and Extemporaneous Formulations | Semantic Scholar [semanticscholar.org]
- 22. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 23. Bot Verification [rasayanjournal.co.in]
Minimizing on-column degradation of Quetiapine during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Quetiapine (B1663577) during chromatographic analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Quetiapine that may be related to on-column degradation.
Issue 1: Appearance of Unexpected Peaks or High Baseline Noise
Possible Cause: On-column degradation of Quetiapine due to oxidative stress. Quetiapine is susceptible to oxidation, which can be exacerbated by certain analytical conditions.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Degas the mobile phase thoroughly using helium sparging or vacuum degassing to remove dissolved oxygen.
-
Prepare fresh mobile phase daily to minimize the formation of peroxides in solvents like tetrahydrofuran (B95107) (THF) or ether, if used.
-
Consider adding an antioxidant, such as 0.1% formic acid, to the mobile phase, which can also improve peak shape.
-
-
Sample Preparation:
-
Protect samples from light and heat.
-
Use amber vials for sample storage and analysis.
-
Analyze samples as soon as possible after preparation.
-
-
System Check:
-
Ensure that the HPLC/UPLC system is free from any metal components that could catalyze oxidation, particularly in the flow path. Consider using PEEK tubing and fittings where possible.
-
Issue 2: Peak Tailing or Broadening of the Quetiapine Peak
Possible Cause: Secondary interactions between Quetiapine and the stationary phase, or degradation related to mobile phase pH.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
The pH of the mobile phase is a critical parameter in controlling the ionization state of Quetiapine and minimizing secondary interactions.
-
A mobile phase pH in the range of 6.6-7.2 has been shown to provide good peak shape and resolution from impurities.[4][5]
-
Carefully buffer the mobile phase to maintain a consistent pH throughout the analysis. Phosphate (B84403) and triethylamine (B128534) buffers are commonly used.[5][6]
-
-
Column Selection:
-
Use a high-quality, end-capped C18 or C8 column from a reputable manufacturer.
-
If peak tailing persists, consider a column with a different stationary phase, such as a phenyl column, which may offer different selectivity.[1]
-
Issue 3: Loss of Quetiapine Response or Inconsistent Results
Possible Cause: Adsorption of Quetiapine onto the analytical column or degradation due to extreme pH or temperature.
Troubleshooting Steps:
-
Column Conditioning and Passivation:
-
Before the first injection, flush the column extensively with the mobile phase.
-
In some cases, injecting a high-concentration standard of a similar compound can help to passivate active sites on the column.
-
-
Temperature Control:
-
Mobile Phase Composition:
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Quetiapine observed during analysis?
A1: The most common degradation products of Quetiapine are formed through oxidation and hydrolysis.[2][3] The primary oxidative degradation products are Quetiapine N-oxide and Quetiapine S-oxide.[8] Hydrolytic degradation can also occur, particularly under acidic or basic conditions.[1][6][7]
Q2: How does the mobile phase pH affect the stability of Quetiapine on-column?
A2: The mobile phase pH is a critical factor influencing the stability and chromatography of Quetiapine. Extreme pH values (highly acidic or basic) can lead to hydrolytic degradation of the analyte on the column.[6][7] A pH range of 6.6 to 7.2 is generally recommended to ensure good peak shape and minimize degradation.[4][5]
Q3: What type of analytical column is best suited for minimizing on-column degradation of Quetiapine?
A3: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for Quetiapine analysis.[1][4] Using a high-quality, end-capped column can help to minimize secondary interactions that may contribute to peak tailing and potential degradation. For specific separations of impurities, other stationary phases like C8 or phenyl columns have also been successfully employed.[1][6]
Q4: Can the choice of organic solvent in the mobile phase impact Quetiapine's stability?
A4: Yes, the organic solvent can play a role. While acetonitrile (B52724) and methanol (B129727) are the most common and generally safe organic modifiers, it is crucial to use high-purity, HPLC-grade solvents. Older or improperly stored solvents can contain impurities (like peroxides in THF) that may promote oxidation of Quetiapine.
Q5: Are there any specific sample preparation techniques to prevent degradation before injection?
A5: To minimize pre-analysis degradation, samples should be protected from light by using amber vials and stored at controlled room temperature or refrigerated if the analysis is not immediate. It is also advisable to prepare samples fresh and analyze them promptly. The stability of Quetiapine in solution has been shown to be good for up to 48 hours at room temperature when prepared in a suitable diluent.[6]
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of Quetiapine, which have been shown to provide good separation and stability.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Inertsil-3 C8, 150 mm x 4.6 mm, 5 µm | Agilent Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Phosphate buffer (pH 6.6) | 0.01 M di-potassium hydrogen orthophosphate (pH 6.8) | 0.1% aqueous triethylamine (pH 7.2) |
| Mobile Phase B | Acetonitrile:Methanol (40:15) | Acetonitrile | Acetonitrile:Methanol (80:20 v/v) |
| Gradient | Isocratic (45:40:15 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 25°C | 35°C | Not Specified |
| Detection (UV) | 220 nm | Not Specified | 252 nm |
| Reference | [4] | [6] | [5] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quetiapine and Related Compounds
This protocol is based on the method described by P. C. Pavan Kumar, et al. (2013).[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 6.6.
-
The mobile phase consists of a mixture of the phosphate buffer, acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve Quetiapine standard or sample in the mobile phase to achieve the desired concentration.
-
Protocol 2: Stability-Indicating RP-UPLC Method
This protocol is based on the method described by M. Obulesu, et al. (2012).[5]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with UV detection.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% aqueous triethylamine, with the pH adjusted to 7.2.
-
Solvent B: A mixture of acetonitrile and methanol in an 80:20 (v/v) ratio.
-
-
Chromatographic Conditions:
-
A gradient elution program should be used to separate Quetiapine from its impurities.
-
Detection Wavelength: 252 nm.
-
-
Sample Preparation:
-
Prepare stock and working solutions of Quetiapine in a suitable diluent.
-
Visualizations
Caption: Troubleshooting workflow for on-column degradation of Quetiapine.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. japsonline.com [japsonline.com]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Quetiapine Dimer Impurity-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of Quetiapine (B1663577) Dimer Impurity-d8.
Frequently Asked Questions (FAQs)
Q1: What is Quetiapine Dimer Impurity-d8 and why is its sensitive detection important?
This compound is a deuterated form of a process-related impurity in the synthesis of Quetiapine, an atypical antipsychotic medication.[1] The dimer impurity itself is formed during the manufacturing process.[2][3][4][5] The deuterated version is often used as an internal standard for the quantitative analysis of the non-deuterated dimer impurity in pharmaceutical ingredients and formulations. Sensitive and accurate detection is crucial for ensuring the purity, safety, and efficacy of the final drug product, as regulatory guidelines require strict control of impurities.
Q2: What is the most common analytical technique for the low-level detection of this compound?
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective detection of this compound at low levels.[6][7] This method offers high specificity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even in complex sample matrices.
Q3: Can I use a standard UV detector for the analysis of this impurity?
While LC-UV methods are commonly employed for the analysis of quetiapine and its impurities, they may lack the required sensitivity and specificity for detecting very low levels of the dimer impurity, especially in the presence of the active pharmaceutical ingredient (API) and other related substances.[6] Mass spectrometry detection is generally preferred for trace-level impurity analysis.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, providing systematic approaches to problem-solving.
Issue 1: Low or No Signal for this compound
A weak or absent signal is a common challenge in trace analysis. The following steps can help identify and resolve the root cause.
Troubleshooting Workflow for Low Signal
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quetiapine Dimer Impurity | CAS No- 945668-94-0 | Simson Pharma Limited [simsonpharma.com]
- 5. Quetiapine EP Impurity D | SynZeal [synzeal.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Robustness Testing of Analytical Methods for Quetiapine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Quetiapine and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the purpose of robustness testing for Quetiapine impurity analysis?
A1: Robustness testing evaluates the reliability of an analytical method by intentionally introducing small, deliberate variations in method parameters.[1][2] The goal is to demonstrate the method's capacity to remain unaffected by these changes, ensuring its suitability for routine use and transfer between different laboratories or instruments.[2][3] For Quetiapine, this is crucial for accurately quantifying impurities and ensuring the quality of the drug substance and product.
Q2: My system suitability tests are failing during robustness testing. What are the common causes and solutions?
A2: System suitability test (SST) failures are a common issue during robustness testing. The acceptance criteria for robustness are often based on the SST results.[4] Below is a troubleshooting guide for common SST parameter failures:
| SST Parameter Failure | Potential Causes | Troubleshooting Steps |
| Resolution (Rs) < 2.0 between Quetiapine and a critical impurity | - Inappropriate mobile phase pH or composition. | - Verify the preparation of the mobile phase and buffers. Small shifts in pH can significantly impact the resolution of ionizable compounds like Quetiapine and its impurities.[5] - Check for changes in the organic modifier percentage in the mobile phase.[6] |
| - Column degradation or variation between columns. | - Ensure the column has not exceeded its recommended lifetime. - If using a different column batch, lot-to-lot variability might be the cause.[2] | |
| - Incorrect column temperature. | - Verify the column oven is calibrated and maintaining the set temperature. | |
| Tailing Factor (T) > 2.0 for the Quetiapine peak | - Secondary interactions between the analyte and the stationary phase. | - Ensure the mobile phase pH is appropriate to suppress the ionization of silanol (B1196071) groups. - Consider using a column with end-capping. |
| - Column overload. | - Reduce the injection volume or sample concentration. | |
| Theoretical Plates (N) are too low | - Column inefficiency. | - Check for column contamination or voids. Consider flushing or replacing the column. |
| - Extra-column band broadening. | - Minimize the length of tubing between the injector, column, and detector. | |
| Unstable Baseline | - Air bubbles in the system. | - Degas the mobile phase thoroughly.[7] |
| - Leaks in the HPLC system. | - Inspect all fittings and connections for leaks.[8] | |
| - Contaminated mobile phase or column. | - Use high-purity solvents and flush the system and column with appropriate cleaning solutions.[7] |
Q3: I am observing unexpected new impurity peaks during my robustness study. What should I do?
A3: The appearance of new peaks could be due to several factors:
-
Degradation: The varied conditions (e.g., temperature, pH) might be causing the degradation of Quetiapine or one of its known impurities. Forced degradation studies can help identify potential degradation products.[9][10]
-
Contamination: The new peak could be from a contaminated diluent, mobile phase, or the sample itself. Prepare fresh solutions and re-inject to confirm.
-
Carryover: If the peak appears in subsequent runs, it might be due to carryover from a previous injection. Implement a robust needle wash program and inject a blank to check for carryover.
Q4: How do I select the parameters and their variation ranges for a robustness study of a Quetiapine HPLC method?
A4: The selection of parameters should be based on the specific analytical method and an understanding of which variables are most likely to influence the results.[3][4] For a typical reversed-phase HPLC method for Quetiapine impurities, consider the following:
| Parameter | Typical Variation | Rationale |
| Mobile Phase pH | ± 0.2 units | Critical for the retention and peak shape of ionizable compounds.[5] |
| Organic Modifier Composition | ± 2% absolute | Affects retention times and resolution.[6] |
| Flow Rate | ± 10% of the nominal flow rate | Can impact resolution and retention times.[5] |
| Column Temperature | ± 5 °C | Influences retention times and selectivity.[5] |
| Wavelength | ± 2 nm | Can affect the sensitivity and quantification of impurities. |
| Different Column Lots/Manufacturers | As available | To ensure the method is not column-dependent.[2][11] |
Experimental Protocols
General Protocol for Robustness Testing of a Quetiapine Impurity HPLC Method
This protocol outlines a systematic approach to robustness testing.
-
Define Critical Parameters and Ranges: Identify the key method parameters and define the variation ranges as detailed in the table above.
-
Prepare Test Solutions:
-
System Suitability Solution (SST): Prepare a solution containing Quetiapine and its known impurities at a concentration that allows for the evaluation of resolution and other SST parameters.
-
Sample Solution: Prepare a sample solution of Quetiapine drug substance or product as per the analytical method.
-
-
Experimental Design: A one-factor-at-a-time (OFAT) approach can be used, where each parameter is varied while others are kept constant.
-
Execution:
-
Set the HPLC system to the nominal conditions of the method.
-
Inject the SST solution and verify that all acceptance criteria are met.
-
Modify one parameter to its lower limit (e.g., pH - 0.2).
-
Inject the SST solution and the sample solution. Record the results.
-
Modify the same parameter to its upper limit (e.g., pH + 0.2).
-
Inject the SST solution and the sample solution. Record the results.
-
Return the parameter to its nominal value and repeat for all other identified critical parameters.
-
-
Data Analysis:
-
Evaluate the SST results for each condition. All results should meet the pre-defined acceptance criteria.[4]
-
Assess the impact of the variations on the quantification of impurities in the sample solution. The results should not be significantly affected.
-
Forced Degradation Study Protocol for Quetiapine
Forced degradation studies are essential for developing and validating a stability-indicating method.[9][10]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve Quetiapine in a suitable solvent and add 1N HCl. Heat at 60°C for a specified duration (e.g., 4 days for significant degradation).[9] Neutralize with 1N NaOH before analysis. |
| Base Hydrolysis | Dissolve Quetiapine in a suitable solvent and add 1N NaOH. Heat at 60°C for a specified duration (e.g., 30 minutes).[10] Neutralize with 1N HCl before analysis. |
| Oxidative Degradation | Dissolve Quetiapine in a suitable solvent and add 3-30% H2O2. Keep at room temperature or heat at 60°C for a specified duration (e.g., 1 hour).[12] |
| Thermal Degradation | Expose solid Quetiapine to dry heat (e.g., 105°C) for a specified period. |
| Photolytic Degradation | Expose a solution of Quetiapine to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration. |
Visualizations
Caption: Workflow for conducting a robustness study of an analytical method.
Caption: Troubleshooting decision tree for common HPLC SST failures.
References
- 1. Don't Get Lost in Your HPLC Method Development [thermofisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. japsonline.com [japsonline.com]
- 6. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. realab.ua [realab.ua]
- 9. akjournals.com [akjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unambiguous Identification of Quetiapine Degradation Products
Welcome to the technical support center for the analysis of Quetiapine (B1663577) and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for Quetiapine?
A1: Quetiapine is known to degrade primarily through oxidation and hydrolysis.[1][2][3] Forced degradation studies have shown that it is susceptible to acidic, basic, and oxidative conditions.[1][2][4] Key degradation products include Quetiapine sulfoxide, Quetiapine N-oxide, and hydroxy Quetiapine.[1][5]
Q2: I am not seeing any degradation of my Quetiapine sample under stress conditions. What could be the issue?
A2: This could be due to several factors:
-
Insufficient Stress Conditions: The conditions (e.g., temperature, concentration of stressor, duration) may not be harsh enough to induce degradation. For instance, in one study, significant degradation under acidic conditions was observed when heating 1N HCl at 60°C for 4 days.[6]
-
Inappropriate Solvent: Ensure the solvent used to prepare your stock solution is appropriate and does not interfere with the degradation process. A mixture of methanol (B129727) or water and acetonitrile (B52724) is commonly used.[4]
-
Analytical Method Not Stability-Indicating: Your analytical method may not be able to separate the degradation products from the parent drug. It is crucial to develop and validate a stability-indicating method.[1][6]
Q3: My chromatogram shows several unexpected peaks after forced degradation. How can I identify these unknown degradation products?
A3: The unambiguous identification of unknown peaks requires a combination of techniques:
-
High-Resolution Mass Spectrometry (HRMS): This provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.[7][8]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, you can obtain structural information about the molecule.[3][9][10] Examining the fragmentation patterns can help in elucidating the structure of the impurity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolating the impurity and performing 1H and 13C NMR is often necessary.[11][12]
Q4: What are the typical instrument parameters for LC-MS/MS analysis of Quetiapine and its degradation products?
A4: While specific parameters should be optimized for your system, a common starting point involves:
-
Column: A C18 column is frequently used for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% triethylamine) and an organic solvent (e.g., acetonitrile and methanol) is often employed.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for the analysis of Quetiapine and its degradation products.[3]
-
Detection: A Diode Array Detector (DAD) can be used for UV detection (around 252 nm), in conjunction with the mass spectrometer.[1]
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products
Symptoms:
-
Co-eluting peaks in the chromatogram.
-
Inability to resolve degradation products from the parent Quetiapine peak.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase gradient, pH, and organic modifier concentration. A mixture of acetonitrile and methanol as the organic phase has been shown to be effective.[1] |
| Incorrect Column Selection | Ensure the use of a high-resolution column, such as a core-shell C18 column, which can provide better separation efficiency.[3] |
| Suboptimal Flow Rate or Temperature | Adjust the flow rate and column temperature to improve resolution. |
Issue 2: Inconsistent or Irreproducible Mass Spectra
Symptoms:
-
Varying m/z values for the same peak across different runs.
-
Poor quality MS/MS fragmentation patterns.
Possible Causes and Solutions:
| Cause | Solution |
| Instrument Calibration | Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.[7] |
| Sample Matrix Effects | Matrix components can suppress or enhance ionization. Implement appropriate sample clean-up procedures or dilute the sample. |
| In-source Fragmentation | The precursor ion may be fragmenting in the ionization source. Optimize the source parameters, such as capillary voltage and cone voltage. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Quetiapine and to generate its degradation products for identification.[4]
1. Acidic Hydrolysis:
-
Objective: To assess degradation in an acidic environment.[4]
-
Protocol:
-
Prepare a stock solution of Quetiapine fumarate (B1241708).
-
Treat the solution with 1N hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for 1 hour or heat at 60°C for 30 minutes.[4]
-
Cool the solution to room temperature.
-
Neutralize with 1N sodium hydroxide (B78521) (NaOH) to approximately pH 7.0.[4]
-
Dilute to a suitable concentration for analysis.[4]
-
2. Basic Hydrolysis:
-
Objective: To evaluate degradation in a basic environment.[4]
-
Protocol:
3. Oxidative Degradation:
-
Objective: To investigate degradation in the presence of an oxidizing agent.[4]
-
Protocol:
Data Presentation
Table 1: Known Degradation Products of Quetiapine and their Mass-to-Charge Ratios (m/z)
| Degradation Product | Common Stress Condition | [M+H]⁺ (m/z) | Reference |
| Quetiapine Sulfoxide | Oxidative | 400 | [5] |
| Quetiapine N-oxide | Oxidative | 400 | [5] |
| Hydroxy Quetiapine | Oxidative | 399.18 | [1] |
| Quetiapine Lactam | Hydrolytic | - | [1] |
| Des-ethanol Quetiapine | Process-related | - | [6] |
| Dimer | Process-related | - | [6] |
Visualizations
Experimental Workflow for Degradation Product Identification
References
- 1. researchgate.net [researchgate.net]
- 2. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 3. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. akjournals.com [akjournals.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Method validation challenges for Quetiapine impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method validation for Quetiapine (B1663577) impurity analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of Quetiapine and its impurities.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Quetiapine and Impurities | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase consists of a mixture of a phosphate (B84403) buffer (pH 6.6), acetonitrile, and methanol (B129727) (e.g., in a 45:40:15 ratio)[1]. Adjusting the pH of the buffer can significantly impact the resolution of ionizable compounds. |
| Column stationary phase is not providing adequate selectivity. | Consider a different stationary phase. While C18 columns are commonly used, a phenyl column might offer alternative selectivity for aromatic compounds like Quetiapine and its impurities[2]. | |
| Gradient elution program is not optimized. | Adjust the gradient slope or duration to improve the separation of closely eluting peaks. | |
| Peak Tailing for Quetiapine or Impurity Peaks | Secondary interactions between the analyte and the stationary phase. | Add a competing base, such as triethylamine (B128534) (e.g., 0.1%), to the mobile phase to mask active silanol (B1196071) groups on the silica-based column[2]. |
| Sample overload. | Reduce the injection volume or the concentration of the sample solution. | |
| Column degradation. | Replace the column with a new one of the same type. | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or worn seals[3][4]. Manually preparing the mobile phase can help identify issues with the pump's proportioning valves[5]. |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature throughout the analysis[3]. | |
| Low Sensitivity or Poor Peak Area Reproducibility | Inappropriate detection wavelength. | The UV detection wavelength should be set at a maximum absorbance for Quetiapine and its impurities. Wavelengths around 220 nm[1], 252 nm[2][6], and 290 nm have been reported. |
| Issues with the injector or sample loop. | Check for leaks, plugged tubing, or worn seals in the injector. Ensure the sample loop is completely filled during injection. | |
| Sample degradation in the autosampler. | Ensure the sample solution is stable over the duration of the analysis. If necessary, use a cooled autosampler. | |
| Extraneous Peaks in the Chromatogram | Contaminated mobile phase or diluent. | Use HPLC-grade solvents and freshly prepared mobile phase. Filter all solutions before use. |
| Carryover from previous injections. | Implement a robust needle wash program in the autosampler method. Flushing the injector between analyses is a good practice[7]. | |
| Sample or placebo degradation. | Analyze a placebo sample to identify any interfering peaks originating from the formulation excipients[8]. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the method validation for Quetiapine impurity analysis.
1. What are the critical parameters to evaluate during method validation for Quetiapine impurity analysis?
According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for impurity methods include:
-
Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradation products, and placebo components[9][10]. This is often demonstrated through forced degradation studies and analysis of spiked samples[11].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively[11][12].
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a specified range[9][11].
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies of spiked impurities[9][11].
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability)[11].
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[6].
2. How should forced degradation studies for Quetiapine be performed?
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method[13]. Quetiapine is known to degrade under hydrolytic (acidic and basic) and oxidative conditions[2][14]. Typical stress conditions include:
-
Acidic Hydrolysis: Treating the drug substance with 1N HCl and heating at 60-80°C[8][13].
-
Basic Hydrolysis: Treating with 1N or 2N NaOH and heating at around 60°C[13].
-
Oxidative Degradation: Exposing the drug substance to a solution of hydrogen peroxide (e.g., 1-3% H₂O₂)[13][14].
-
Thermal Degradation: Exposing the solid drug substance to dry heat.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
The extent of degradation should be sufficient to produce detectable degradation products without completely degrading the active pharmaceutical ingredient (API).
3. What are some of the known impurities of Quetiapine?
Several process-related impurities and degradation products of Quetiapine have been identified. Some common ones include:
-
Quetiapine Related Compound G (Dibenzo[b,f][13]thiazepin-11(10H)-one)[15]
-
Quetiapine N-oxide
-
Des-ethanol Quetiapine
-
Piperazine derivative[1]
It is crucial to have reference standards for known impurities to properly validate the analytical method. If standards are not available, specificity can be demonstrated by comparing results with a second well-characterized procedure[11].
4. What are typical acceptance criteria for method validation?
Acceptance criteria should be predefined and justified based on the intended purpose of the method and regulatory expectations[9]. While specific limits can vary, general guidelines are:
| Parameter | Typical Acceptance Criteria |
| Specificity | Resolution between Quetiapine and all known impurities should be greater than 1.5 (or baseline separated). Peak purity of the API should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.99[1]. |
| Accuracy | Recovery of impurities should be within 80-120% of the true value. |
| Precision | Relative Standard Deviation (RSD) for replicate injections should be ≤ 2.0% for the API and ≤ 10.0% for impurities at the quantitation limit. |
| Robustness | System suitability parameters should remain within acceptable limits after small, deliberate changes to the method. |
5. Can a single method be used for both the assay of Quetiapine and the determination of its impurities?
Yes, it is possible to use a single stability-indicating HPLC method for both assay and impurity determination. However, the validation must cover the requirements for both types of tests. For instance, the linearity range for the assay should typically span from 80% to 120% of the test concentration, while for impurities, it should cover from the LOQ to 120% of the specification limit for each impurity[11]. If a single method is used, linearity should be demonstrated for both the reporting level of the impurities and up to 120% of the assay specification[17].
Experimental Protocols
Sample Preparation for Impurity Analysis
-
Standard Solution: Prepare a stock solution of Quetiapine and each known impurity in a suitable diluent (e.g., a mixture of the mobile phase components). Further dilute to the desired concentration for analysis (e.g., 1.25 µg/mL)[1].
-
Sample Solution (Tablets): Weigh and crush a sufficient number of tablets. Transfer a portion of the powder equivalent to a specific amount of Quetiapine fumarate (B1241708) into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume[8]. The final concentration is typically in the range of 500-1000 µg/mL of Quetiapine[8][18].
Representative HPLC Method for Quetiapine Impurity Analysis
This is a generalized protocol based on several published methods. Optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | Phosphate buffer (e.g., 0.02 M), pH adjusted to 6.6[1] |
| Mobile Phase B | Acetonitrile and Methanol mixture[1][2] |
| Gradient Program | A gradient elution is typically used to separate all impurities within a reasonable run time. The specific gradient will need to be optimized. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Injection Volume | 10-20 µL[1][8] |
| Detection | UV at 220 nm[1] or 252 nm[2] |
Visualizations
Caption: A flowchart illustrating the typical workflow for the development and validation of an analytical method for Quetiapine impurity analysis.
Caption: A decision tree for troubleshooting poor peak resolution in HPLC analysis of Quetiapine.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. akjournals.com [akjournals.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 11. database.ich.org [database.ich.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. benchchem.com [benchchem.com]
- 14. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 15. labmix24.com [labmix24.com]
- 16. jag.journalagent.com [jag.journalagent.com]
- 17. database.ich.org [database.ich.org]
- 18. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating UPLC Methods for Quetiapine Fumarate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Quetiapine (B1663577) Fumarate (B1241708). The information presented is compiled from peer-reviewed research and established analytical applications, offering a comprehensive resource for method selection and implementation in a laboratory setting. This document adheres to the principles of providing objective comparisons and supporting experimental data to aid in your analytical method development and validation processes.
Method Comparison at a Glance
Two distinct Reverse Phase (RP)-UPLC methods are evaluated, each with its own set of chromatographic conditions and performance characteristics. Method 1, developed by Trivedi & Patel, focuses on the quantitative determination of Quetiapine in pharmaceutical dosage forms. Method 2, detailed in a Waters Corporation application note, is optimized for impurity profiling and isolation. Both methods have been validated according to International Conference on Harmonization (ICH) guidelines.[1][2][3]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: Trivedi & Patel (2011) | Method 2: Waters Corp. |
| Column | Agilent Eclipse Plus C18, RRHD, 1.8 µm (50 mm x 2.1 mm) | ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 100 mm) |
| Mobile Phase A | 0.1% aqueous triethylamine (B128534) (pH 7.2) | Not explicitly specified |
| Mobile Phase B | Acetonitrile and Methanol (80:20 v/v) | Not explicitly specified |
| Elution Mode | Gradient | Gradient |
| Flow Rate | Not explicitly specified | Not explicitly specified |
| Detection Wavelength | 252 nm | Not explicitly specified (used with a mass detector) |
| Run Time | 5 minutes | Not specified |
Table 2: Summary of Validation Parameters
| Validation Parameter | Method 1: Trivedi & Patel (2011) | Method 2: Waters Corp. |
| Linearity (r²) | > 0.999 | Not specified |
| Range | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantitation (LOQ) | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified |
| Precision (% RSD) | Not specified | Not specified |
| Specificity | Established through forced degradation studies | Established through forced degradation studies |
Experimental Protocols
Method 1: Sample Preparation (as per Trivedi & Patel)
A stock solution of Quetiapine Fumarate is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). This stock solution is then further diluted to the desired concentration with the mobile phase or a suitable diluent for analysis.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4] The following protocols are a compilation from various scientific studies.[4][5][6]
-
Acidic Hydrolysis: Treat the drug solution with 1N HCl and reflux for a specified period (e.g., 8 hours) or heat at 60°C for 30 minutes.[4][5] Neutralize the solution with 1N NaOH before analysis.[4]
-
Basic Hydrolysis: Treat the drug solution with 1N or 2N NaOH and heat at 60°C for 30 minutes or allow to stand for 2 hours.[4] Neutralize the solution with 1N or 2N HCl before analysis.[4]
-
Oxidative Degradation: Treat the drug solution with 1% to 3% hydrogen peroxide (H₂O₂) at room temperature for a specified duration.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period.[4]
-
Photolytic Degradation: Expose the drug solution or solid drug substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[4]
-
Neutral Hydrolysis: Reflux the drug solution in water at 80°C for 2 hours or heat at 60°C for 6 hours.[4]
Workflow for Stability-Indicating UPLC Method Validation
The following diagram illustrates the typical workflow for the development and validation of a stability-indicating UPLC method for Quetiapine Fumarate.
Caption: Workflow for UPLC Method Validation.
This comprehensive guide is intended to assist in the selection and implementation of a suitable stability-indicating UPLC method for the analysis of Quetiapine Fumarate. The provided data and protocols should be adapted and verified within your laboratory to ensure compliance with all relevant regulatory standards.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development and validation of quetiapine fumarate [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. akjournals.com [akjournals.com]
A Comparative Guide: HPLC vs. UPLC for Quetiapine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like quetiapine (B1663577) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of quetiapine, supported by a review of published experimental data.
Performance Comparison: HPLC vs. UPLC
UPLC technology utilizes sub-2 µm stationary phase particles, which, when combined with instrumentation that can handle higher backpressures, leads to significant gains in chromatographic performance compared to traditional HPLC systems that employ 3-5 µm particles.[1][2] For quetiapine impurity analysis, this translates to faster run times, better peak resolution, and increased sensitivity, allowing for the detection of trace-level impurities that might be missed with HPLC.[3][4]
The primary advantages of UPLC over HPLC in the context of quetiapine impurity profiling include:
-
Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of 3 to 10, increasing sample throughput and laboratory productivity.[4] For instance, a validated UPLC method for quetiapine and its five impurities achieved a run time of just 5 minutes.[5][6][7]
-
Improved Resolution and Sensitivity: The smaller particle size in UPLC columns leads to narrower peaks and better separation between quetiapine and its related compounds.[3][4] This enhanced resolution allows for more accurate quantification of impurities, even those present at low levels.[4]
-
Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC methods result in a significant decrease in solvent usage, leading to cost savings and a more environmentally friendly analytical approach.[1][3]
While HPLC remains a robust and reliable technique, UPLC offers a clear advantage for high-throughput screening and in-depth impurity profiling where speed and sensitivity are paramount.[1][4]
Quantitative Data Summary
The following tables summarize typical performance characteristics and experimental conditions for both HPLC and UPLC methods for quetiapine impurity profiling, based on data from various studies.
Table 1: Performance Comparison
| Parameter | HPLC | UPLC |
| Typical Run Time | 20–45 minutes[1] | 2–5 minutes[1][5][6][7] |
| Column Particle Size | 3–5 µm[1] | <2 µm[1] |
| Resolution | Good | Excellent[4] |
| Sensitivity | Moderate | High[3][4] |
| Solvent Consumption | High | Low[1][3] |
Table 2: Experimental Protocol Comparison
| Parameter | HPLC Method Example | UPLC Method Example |
| Column | C18, 250 x 4.6mm, 5µm[8] | Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm)[5][6][7] |
| Mobile Phase A | Phosphate (B84403) buffer (pH 6.6)[9] | 0.1 % aqueous triethylamine (B128534) (pH 7.2)[5][6][7] |
| Mobile Phase B | Acetonitrile (B52724):Methanol (B129727) (40:15)[9] | Acetonitrile:Methanol (80:20 v/v)[5][6][7] |
| Flow Rate | 1.0 mL/min[8][9] | Not specified in abstract |
| Detection Wavelength | 220 nm[9][10] | 252 nm[5][6][7] |
| Injection Volume | 20 µL[9] | Not specified in abstract |
| Column Temperature | 25 °C[9] | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for HPLC and UPLC analysis of quetiapine impurities, compiled from published literature.
Representative HPLC Protocol
A simple and sensitive HPLC method for the determination of quetiapine and its related compounds has been developed and validated.[9]
-
Instrumentation: A Waters Alliance 2695 separations module with a 2998 Photodiode Array Detector was used.[9]
-
Column: A C18 stationary phase was employed.[9]
-
Mobile Phase: The mobile phase consisted of a mixture of phosphate buffer (pH 6.6), acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v).[9]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.[9]
-
Detection: UV detection was performed at 220 nm.[9]
-
Injection Volume: 20 µL of the sample was injected.[9]
-
Temperature: The column temperature was kept at 25 °C.[9]
-
Sample Preparation: A standard stock solution was prepared by dissolving quetiapine hemifumarate and its impurities in the mobile phase.[9]
Representative UPLC Protocol
A stability-indicating RP-UPLC method was developed for the determination of quetiapine in a pharmaceutical dosage form.[5][6][7]
-
Instrumentation: An Acquity UPLC system (Waters) consisting of a binary solvent manager, sample manager, and a PDA detector was used.[5]
-
Column: An Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column was used for chromatographic separation.[5][6][7]
-
Mobile Phase: A gradient elution was performed using 0.1% aqueous triethylamine (pH 7.2) as solvent A and a mixture of acetonitrile and methanol (80:20 v/v) as solvent B.[5][6][7]
-
Detection: The eluted compounds were monitored at a wavelength of 252 nm using a UV detector.[5][6][7]
-
Run Time: The method was able to separate quetiapine from its five impurities within a run time of 5 minutes.[5][6][7]
Workflow for Quetiapine Impurity Profiling
The following diagram illustrates the general workflow for impurity profiling, highlighting the key stages from sample preparation to data analysis and how they differ between HPLC and UPLC methodologies.
Caption: Workflow for quetiapine impurity profiling comparing HPLC and UPLC pathways.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. mdpi.com [mdpi.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. japsonline.com [japsonline.com]
- 10. repository.msa.edu.eg [repository.msa.edu.eg]
A Comparative Guide to Cross-Validation of Analytical Methods for Quetiapine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of impurities in Quetiapine, a critical atypical antipsychotic medication. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Quetiapine is paramount for drug safety and efficacy. This document details and contrasts various validated analytical techniques, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. The validation of these methods is performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction to Quetiapine and its Impurities
Quetiapine, chemically known as {2-[4-(dibenzo[b,f][1]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol, is widely used in the treatment of schizophrenia and bipolar disorder.[1][5] During its synthesis and storage, several related substances or impurities can arise. Monitoring and controlling these impurities is a crucial aspect of quality control in pharmaceutical manufacturing. Common impurities include Quetiapine N-oxide, S-oxide, des-ethanol Quetiapine, and lactam derivatives.[1][6] The development of robust, sensitive, and specific analytical methods is essential for the accurate determination of these impurities.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for analyzing Quetiapine and its impurities.[1][2][5][7][8] Other methods, such as High-Performance Thin-Layer Chromatography (HPTLC), have also been developed.[1][9] This guide focuses on comparing the performance of validated RP-HPLC and RP-UPLC methods based on key validation parameters.
Data Presentation: Method Performance Comparison
The following tables summarize the performance characteristics of different analytical methods for the determination of Quetiapine impurities, as reported in various studies.
Table 1: Comparison of Chromatographic Conditions
| Parameter | RP-HPLC Method 1[2] | RP-HPLC Method 2[7] | RP-UPLC Method[1] |
| Stationary Phase | C18 | X-bridge C18 | Agilent Eclipse Plus C18, RRHD |
| Mobile Phase | Phosphate (B84403) buffer (pH 6.6):Acetonitrile (B52724):Methanol (B129727) (45:40:15 v/v/v) | A: 5 mM Ammonium Acetate; B: Acetonitrile (gradient) | A: 0.1% aqueous triethylamine (B128534) (pH 7.2); B: Acetonitrile:Methanol (80:20 v/v) (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 220 nm | 220 nm | 252 nm |
| Column Temperature | 25 °C | 40 °C | 40 °C |
| Injection Volume | 20 µL | 10 µL | 1 µL |
| Run Time | Not specified | Not specified | 5 min |
Table 2: Comparison of Validation Parameters
| Validation Parameter | RP-HPLC Method 1[2] | RP-HPLC Method 2[7] | RP-UPLC Method[1] |
| Linearity (Correlation Coefficient, r²) | > 0.99 for all compounds | Not specified | > 0.999 for Quetiapine and impurities |
| Accuracy (% Recovery) | 96% to 102% | 90.7% to 103.9% | 98.6% to 101.2% |
| Precision (% RSD) | Adequate for precision study | < 3.5% | < 1.0% |
| Limit of Detection (LOD) | Not specified | Impurity A & B: 27 ng/mL; Impurity C: 14 ng/mL | Not specified |
| Limit of Quantification (LOQ) | Not specified | Impurity A & B: 80 ng/mL; Impurity C: 40 ng/mL | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and cross-validation.
RP-HPLC Method 1 Protocol[2]
-
Instrumentation: A Waters Alliance 2695 HPLC system with a 2998 Photodiode Array Detector was used.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A mixture of phosphate buffer (pH 6.6), Acetonitrile, and Methanol in the ratio of 45:40:15 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: 6.25 mg of each impurity standard was accurately weighed, dissolved in the mobile phase, and diluted to 50 mL to get a concentration of 125 µg/mL.
-
Working Standard Solution: 1.0 mL of each stock solution was transferred to a 100 mL volumetric flask and diluted with the mobile phase to obtain a concentration of 1.25 µg/mL.
-
Sample Solution: An accurately weighed quantity of Quetiapine raw material or crushed tablets equivalent to 25.0 mg was transferred to a 100 mL volumetric flask. 70.0 mL of the mobile phase was added, and the solution was sonicated for dissolution. The final volume was made up with the mobile phase. The solution was filtered through a 0.45 µm PVDF membrane filter before injection.
-
RP-UPLC Method Protocol[1]
-
Instrumentation: An Acquity UPLC system (Waters) consisting of a binary solvent manager, sample manager, and a PDA detector.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).
-
Mobile Phase: Solvent A: 0.1% aqueous triethylamine (pH 7.2); Solvent B: A mixture of acetonitrile and methanol (80:20 v/v). A gradient elution program was used.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
Detection: UV at 252 nm.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of water, acetonitrile, and perchloric acid in the ratio of 200:800:0.13 (v/v/v).
-
Standard Solution: Prepared in the diluent to a suitable concentration.
-
Sample Solution: Prepared from the pharmaceutical dosage form in the diluent to a suitable concentration and filtered.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of analytical method cross-validation and the relationship between different validation parameters.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control to ensure consistent and reliable data. Both RP-HPLC and RP-UPLC methods have demonstrated their suitability for the determination of Quetiapine impurities. The choice between these methods will depend on the specific requirements of the laboratory, such as desired run time, sensitivity, and available instrumentation. The RP-UPLC method generally offers faster analysis times and potentially higher resolution due to the use of smaller particle size columns.[1] However, well-validated RP-HPLC methods, as demonstrated, provide robust and accurate results and may be more readily available in some laboratory settings.[2][7][10] This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs in Quetiapine impurity profiling.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin-Layer Chromatography - ProQuest [proquest.com]
- 10. waters.com [waters.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Quetiapine Dimer Impurity-d8 and its Non-Deuterated Analog
For researchers, scientists, and drug development professionals dedicated to achieving the highest accuracy and precision in bioanalytical testing, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the deuterated stable isotope-labeled (SIL) internal standard, Quetiapine (B1663577) Dimer Impurity-d8, against its non-deuterated counterpart for the bioanalysis of quetiapine and its related compounds.
In the complex milieu of biological matrices, analytical challenges such as matrix effects, variable extraction recovery, and ionization suppression or enhancement can significantly compromise the integrity of quantitative results. The use of a deuterated internal standard is widely recognized as the gold standard to mitigate these issues, ensuring the reliability and robustness of bioanalytical data. Stable isotope-labeled internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects.[1] This allows for effective normalization of the analytical signal, leading to more accurate and precise quantification.[2][3]
Performance Comparison: Quetiapine Dimer Impurity-d8 vs. Non-Deuterated Standard
While direct comparative experimental data for this compound is not extensively published, the expected performance advantages can be extrapolated from the well-established principles of using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. The following table summarizes the anticipated performance differences based on typical validation parameters.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Standard (Analog IS) | Rationale for Superior Performance of Deuterated IS |
| Matrix Effect | Effectively minimized (<5% variation) | Significant and variable (>20% variation) | The deuterated standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing reliable correction.[3] |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 15% | Superior compensation for matrix effects and recovery variations leads to higher accuracy. |
| Precision (%CV) | Typically < 10% | Can be > 15% | The consistent behavior of the deuterated standard throughout the analytical process results in significantly better precision. |
| Extraction Recovery Variability (%CV) | Low (< 10%) | Higher (> 15%) | The near-identical physicochemical properties ensure that the deuterated standard reliably tracks the analyte's recovery during sample preparation.[4] |
| Lower Limit of Quantification (LLOQ) | Potentially lower and more consistent | May be higher and more variable | Reduced signal variability and better signal-to-noise ratio at low concentrations can be achieved with a deuterated internal standard. |
The Underlying Principle: Mitigating Matrix Effects
The primary advantage of a deuterated internal standard lies in its ability to compensate for the variability introduced by the sample matrix. The following diagram illustrates this fundamental concept.
Caption: Logical workflow for mitigating matrix effects using an internal standard.
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following is a detailed methodology for a typical LC-MS/MS workflow for the analysis of quetiapine and its impurities, including the dimer, using a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma), calibration standards, and quality control samples.
-
Internal Standard Spiking: Add 25 µL of the working solution of this compound (e.g., at 100 ng/mL) to each tube.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Analytical Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for quetiapine, its dimer impurity, and the deuterated internal standard would need to be optimized.
Data Processing
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (Quetiapine Dimer Impurity) and the internal standard (this compound).
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the sequential steps of a typical bioanalytical method using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
Performance characteristics of different columns for Quetiapine analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of Quetiapine (B1663577). The selection of an appropriate column is critical for achieving accurate, robust, and efficient separation. This document summarizes key performance indicators from various studies and provides detailed experimental protocols to aid in method development and selection.
Comparison of Performance Characteristics
The choice of a stationary phase is paramount in developing a successful HPLC method for Quetiapine, a dibenzothiazepine derivative. The performance of commonly used columns is summarized below.
| Column Type | Stationary Phase | Key Performance Characteristics for Quetiapine Analysis |
| C18 (Octadecyl Silane) | Octadecyl groups bonded to silica | High Retention & Good Resolution: C18 columns are the most widely used for Quetiapine analysis, offering excellent retention and resolution due to the hydrophobic interactions between the nonpolar C18 chains and the Quetiapine molecule[1][2][3][4][5][6][7][8][9][10][11]. Versatility: A variety of C18 columns with different specifications (particle size, pore size, surface area) are available, allowing for optimization of the separation[1][4][5][6][7][8][9][10]. Peak Symmetry: Good peak shapes are generally achieved with appropriate mobile phase conditions, often requiring a buffer to control the ionization of Quetiapine[1][7]. |
| C8 (Octyl Silane) | Octyl groups bonded to silica | Reduced Retention Time: Compared to C18, C8 columns have shorter alkyl chains, resulting in less hydrophobic retention and consequently shorter analysis times for Quetiapine[12][13]. Alternative Selectivity: May provide different selectivity for Quetiapine and its metabolites or impurities compared to C18 columns[14]. |
| Phenyl | Phenyl groups bonded to silica | Unique Selectivity: Phenyl columns offer alternative selectivity for aromatic compounds like Quetiapine through π-π interactions between the phenyl rings of the stationary phase and the analyte[15][16][17][18]. This can be advantageous for separating Quetiapine from structurally similar compounds[15][16]. Moderate Hydrophobicity: Generally less hydrophobic than C18 columns, which can be useful for optimizing retention times[16]. A phenyl-hexyl column has been successfully used for the simultaneous determination of several antipsychotic drugs, including Quetiapine[19]. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Polar stationary phases (e.g., bare silica, amide, zwitterionic) | Enhanced Retention of Polar Metabolites: HILIC is well-suited for the retention and separation of polar compounds. While less common for the parent drug, it can be a valuable tool for analyzing polar metabolites of Quetiapine that are poorly retained on reversed-phase columns[20][21][22]. Orthogonal Selectivity: Provides a separation mechanism that is orthogonal to reversed-phase chromatography, which can be beneficial for complex sample analysis[20][21]. |
Experimental Protocols
Below are detailed experimental methodologies from studies utilizing different column types for Quetiapine analysis.
Method 1: C18 Column
-
Objective: To determine Quetiapine and its metabolites in rat plasma.
-
Column: Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm)[1][9].
-
Mobile Phase: A gradient elution was used with a mobile phase consisting of 10 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile[1][9].
-
Injection Volume: 10 µL[1].
-
Sample Preparation: Protein precipitation with acetonitrile[1][9].
-
Retention Time of Quetiapine: The retention time for Quetiapine was not explicitly stated in the abstract, but the total separation time was 15 minutes[1].
Method 2: C8 Column
-
Objective: Analysis of Quetiapine in human plasma.
-
Column: C8 reversed-phase column (150 x 4.6 mm i.d., 5 µm)[12].
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol (B129727), and phosphate (B84403) buffer (pH 1.9)[12].
-
Internal Standard: Triprolidine[12].
-
Sample Preparation: Solid-phase extraction (SPE)[12].
-
Performance: The method demonstrated good linearity in the 4-400 ng/mL plasma concentration range, with a mean recovery of 92% and a mean RSD of 3.3%[12].
Method 3: Phenyl-Hexyl Column
-
Objective: Simultaneous determination of ten antipsychotic drugs, including Quetiapine, in human plasma.
-
Column: Phenomenex phenyl-hexyl column (50.0 × 2.1 mm, 1.7 µm)[19].
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid and 2 mM ammonium (B1175870) acetate, and methanol containing 0.1% formic acid and 2 mM ammonium acetate[19].
-
Column Temperature: 35°C[19].
-
Detection: UPLC-MS/MS[19].
-
Sample Preparation: Protein precipitation with acetonitrile[19].
Method 4: HILIC (General Application for Psychotropic Drugs)
-
Objective: To optimize the separation of a mixture of five psychotropic drugs.
-
Column: A HILIC stationary phase would be employed.
-
Mobile Phase: The study optimized the mobile phase composition, with the final conditions being 83% acetonitrile in an aqueous phase containing 14 mM ammonium acetate at pH 3.5[20].
-
Principle: HILIC utilizes a hydrophilic stationary phase with a high organic content mobile phase. A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase. More polar analytes are more strongly retained[21][22]. This technique is particularly useful for compounds that are too polar for good retention in reversed-phase chromatography[21].
Column Selection Workflow
The selection of an appropriate HPLC column for Quetiapine analysis is a logical process that depends on the specific analytical goals. The following diagram illustrates a typical workflow for this selection process.
Caption: A workflow for selecting an optimal HPLC column for Quetiapine analysis.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 3. japsonline.com [japsonline.com]
- 4. phmethods.net [phmethods.net]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. ijbpr.com [ijbpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. researchgate.net [researchgate.net]
- 15. differencebetween.com [differencebetween.com]
- 16. uhplcs.com [uhplcs.com]
- 17. halocolumns.com [halocolumns.com]
- 18. mac-mod.com [mac-mod.com]
- 19. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Robust optimization of psychotropic drug mixture separation in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. merckmillipore.com [merckmillipore.com]
Specificity Showdown: A Comparative Guide to Analytical Methods for Quetiapine in the Presence of its Degradants
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of an active pharmaceutical ingredient (API) and the monitoring of its stability. This guide provides a comparative analysis of analytical methods for Quetiapine (B1663577), focusing on their ability to distinguish the API from its degradation products, supported by experimental data and detailed protocols.
Quetiapine, an atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. A robust, stability-indicating analytical method must be able to resolve Quetiapine from these degradants to ensure accurate measurement of the drug's purity and potency over its shelf life. This guide compares the performance of various chromatographic methods in achieving this critical separation.
Experimental Protocols: Forced Degradation of Quetiapine
Forced degradation studies are essential to generate the degradation products of a drug and assess the specificity of an analytical method.[1] The following are typical protocols for the forced degradation of Quetiapine fumarate (B1241708).
1. Acidic Hydrolysis:
-
Objective: To evaluate the degradation of Quetiapine in an acidic environment.
-
Protocol: A stock solution of Quetiapine fumarate is prepared in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile (B52724) mixture). This solution is then treated with 1N hydrochloric acid (HCl) and refluxed at 80°C for one hour.[1][2] Alternatively, the solution can be heated at 60°C for 30 minutes.[1] After cooling, the solution is neutralized with 1N sodium hydroxide (B78521) (NaOH).[1]
2. Basic Hydrolysis:
-
Objective: To assess the degradation of Quetiapine in a basic environment.
-
Protocol: A stock solution of Quetiapine fumarate is treated with 2N sodium hydroxide (NaOH) and stressed for two hours.[2] Another approach involves heating the solution in 1N NaOH at 60°C for 30 minutes.[1] Following the incubation period, the solution is cooled and neutralized with 2N hydrochloric acid (HCl).[1]
3. Oxidative Degradation:
-
Objective: To investigate the degradation of Quetiapine in the presence of an oxidizing agent.
-
Protocol: A stock solution of Quetiapine fumarate is treated with 1% to 3% hydrogen peroxide (H₂O₂) and the reaction is allowed to proceed for a specified time.[1][3]
4. Thermal Degradation:
-
Objective: To evaluate the effect of heat on the stability of Quetiapine.
-
Protocol: Solid Quetiapine fumarate is exposed to a temperature of 60°C for a defined period.[4]
5. Photolytic Degradation:
-
Objective: To assess the impact of light on the stability of Quetiapine.
-
Protocol: A solution of Quetiapine fumarate is exposed to a UV lamp in a photostability chamber for a duration ranging from one to five hours.[5]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Quetiapine and its degradants. The specificity of these methods is demonstrated by their ability to separate the main Quetiapine peak from the peaks of its degradation products.
The following table summarizes the performance of different published HPLC and UPLC methods in separating Quetiapine from its degradants.
| Method | Column | Mobile Phase | Detection | Known Degradants Separated | Key Performance Indicators | Reference |
| RP-HPLC | Inertsil-3 C8 (150 mm × 4.6 mm, 5 µm) | Gradient elution with Mobile Phase A (0.01 M di-potassium hydrogen orthophosphate pH 6.8 and acetonitrile, 80:20 v/v) and Mobile Phase B (0.01 M di-potassium hydrogen orthophosphate pH 6.8 and acetonitrile, 20:80 v/v) | UV at 217 nm | Sulfoxide, N-oxide, Dimer, Des-ethanol, QUE-IV | Degradation products were well resolved from the main peak and its impurities. Mass balance was between 96.6–102.2%. | [4] |
| RP-UPLC | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | Gradient elution with 0.1% aqueous triethylamine (B128534) (pH 7.2) and a mixture of acetonitrile and methanol (80:20 v/v) | UV at 252 nm | Five impurities/degradation products | Separates Quetiapine from its five impurities/degradation products within a 5-minute run time. | [6][7] |
| RP-HPLC | Core‐shell C18 column | Isocratic elution | UV-DAD and MS/MS | Quetiapine sulfoxide, hydroxy quetiapine sulfoxide, hydroxy quetiapine | Separates all primary degradation products in a short run time. | [8][9] |
| RP-HPLC | Kromasil 100 (30 x 3.0mm; 3.5µm) | Not specified | UV at 240 nm | Not specified | Effective separation of degradants from the Quetiapine peak. | [2] |
| RP-HPLC | Greece C18 (250 mm × 4.6 ID, 5 micron) | Methanol:water (80:20), pH adjusted to 3 | UV at 213 nm | Not specified | Degradation products were well resolved from the pure drug with significantly different retention time values. | [10] |
Visualizing the Workflow for Specificity Assessment
The following diagram illustrates the typical workflow for conducting a forced degradation study and assessing the specificity of an analytical method for Quetiapine.
Caption: Workflow for Forced Degradation and Specificity Assessment of Quetiapine.
Conclusion
The selection of an appropriate analytical method with demonstrated specificity is crucial for the reliable analysis of Quetiapine in the presence of its degradants. The presented data highlights that various RP-HPLC and RP-UPLC methods have been successfully developed and validated for this purpose. Researchers should consider the specific requirements of their study, such as the need for rapid analysis or the separation of particular degradants, when choosing a method. The detailed protocols and comparative data in this guide serve as a valuable resource for developing and validating robust, stability-indicating analytical methods for Quetiapine.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 4. akjournals.com [akjournals.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. greenpharmacy.info [greenpharmacy.info]
Comparative study of forced degradation behavior of Quetiapine and its analogues
A deep dive into the stability profiles of Quetiapine and its structural and therapeutic analogues—Clozapine (B1669256), Olanzapine, Risperidone, and Ziprasidone—reveals distinct patterns of degradation under forced stress conditions. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to illuminate the inherent stability of these atypical antipsychotic agents, providing a foundation for the development of robust stability-indicating analytical methods.
Quetiapine, a dibenzothiazepine derivative, and its analogues are susceptible to degradation under various environmental pressures, which can compromise their efficacy and safety.[1] Forced degradation studies, which intentionally stress the drug substance under conditions more severe than accelerated stability testing, are therefore crucial for identifying potential degradation products and understanding their formation pathways.[1] This guide provides a comparative summary of the forced degradation behavior of Quetiapine and its analogues under acidic, basic, oxidative, thermal, and photolytic stress.
Comparative Degradation Behavior
The stability of Quetiapine and its analogues varies significantly across different stress conditions. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their degradation profiles.
Acidic Degradation
| Drug | Acid Condition | Temperature | Time | Degradation (%) | Reference |
| Quetiapine Fumarate | 1N HCl | 80°C | 1 hour | Significant | [1] |
| Quetiapine Fumarate | 0.1N HCl | 70°C | 24 hours | ~5-20% | [2] |
| Quetiapine Fumarate | 0.1N HCl | Not Specified | 24 hours | 84.9% | [3] |
| Clozapine | Not Specified | Not Specified | Not Specified | Fragile | [4] |
| Olanzapine | 0.1N HCl | 80°C | 12 hours | ~20% | [5] |
| Ziprasidone HCl | 0.5N HCl | 60°C | 24 hours | Significant | [6] |
| Risperidone | 1M HCl | Not Specified | 3 weeks | Degradation observed | [7] |
Basic Degradation
| Drug | Base Condition | Temperature | Time | Degradation (%) | Reference |
| Quetiapine Fumarate | 2N NaOH | Not Specified | 2 hours | Significant | [1] |
| Quetiapine Fumarate | 1N NaOH | 60°C | 30 minutes | Significant | [4] |
| Quetiapine Fumarate | 0.1N NaOH | 70°C | 24 hours | ~5-20% | [2] |
| Quetiapine Fumarate | 0.1N NaOH | Not Specified | 24 hours | 33.1% | [3] |
| Clozapine | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Olanzapine | 0.1M NaOH | 80°C | 12 hours | Not Specified | [5] |
| Ziprasidone HCl | 2N NaOH | 60°C | 30 minutes | Significant | [6] |
| Risperidone | 1M NaOH | Not Specified | Not Specified | Degradation observed | [7] |
Oxidative Degradation
| Drug | Oxidative Condition | Temperature | Time | Degradation (%) | Reference |
| Quetiapine Fumarate | 1% H₂O₂ | Not Specified | Not Specified | Susceptible | [1] |
| Quetiapine Fumarate | 20% H₂O₂ | 60°C | 30 minutes | Significant | [4] |
| Quetiapine Fumarate | 1.5% H₂O₂ | Room Temp | 6 hours | ~5-20% | [2] |
| Quetiapine Fumarate | 3% H₂O₂ | Not Specified | 24 hours | 11.5% | [3] |
| Clozapine | Not Specified | Not Specified | Not Specified | Fragile | [4] |
| Olanzapine | 3% H₂O₂ | Room Temp | 24 hours | Not Specified | [5] |
| Ziprasidone HCl | 3.0% H₂O₂ | 60°C | 24 hours | Significant | [6] |
| Risperidone | 3.00% H₂O₂ | Room Temp | 6 hours | Highly labile | [2] |
Thermal and Photolytic Degradation
| Drug | Thermal Condition | Photolytic Condition | Degradation | Reference | |---|---|---|---| | Quetiapine Fumarate | 80°C for 2 hours (in water) | UV Light (200-Watt hours/m²) for 7 days | Degradation observed under both conditions |[4] | | Clozapine | Not Specified | UV-vis, UVC | Degradation observed |[4] | | Olanzapine | 80°C for 24 hours (solid state) | Not Specified | Degradation observed |[5] | | Ziprasidone HCl | 10 days | 10 days | No degradation observed under light and heat |[6] | | Risperidone | 80°C for 6 hours | Room light for 8 days | 17.00% (thermal), 35.00% (photolytic) |[2] |
Experimental Protocols
A generalized workflow for conducting forced degradation studies, as synthesized from the referenced literature, is outlined below. Specific conditions for each stressor are detailed in the tables above.
Caption: Generalized workflow for forced degradation studies.
Degradation Pathways and Products
Forced degradation studies are instrumental in elucidating the degradation pathways of active pharmaceutical ingredients. For Quetiapine, the primary degradation products identified under oxidative and hydrolytic conditions are Quetiapine N-oxide and S-oxide.[1] Similarly, studies on its analogues have identified various degradation products, providing insights into the labile parts of their chemical structures.
The following diagram illustrates a simplified, conceptual degradation pathway for a generic dibenzothiazepine-type structure, highlighting common sites of modification.
Caption: Conceptual degradation pathways for dibenzothiazepine derivatives.
Conclusion
This comparative analysis underscores the variable stability of Quetiapine and its analogues under forced degradation conditions. Quetiapine and several of its analogues demonstrate significant degradation under acidic, basic, and oxidative stress. Thermal and photolytic stability appears to be more drug-specific. The presented data and experimental workflows provide a valuable resource for researchers in the development of stability-indicating methods and for understanding the intrinsic chemical stability of this important class of atypical antipsychotics. Further studies focusing on a standardized set of stress conditions across all analogues would be beneficial for a more direct and comprehensive comparison.
References
- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Quetiapine Dimer Impurity-d8
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Quetiapine Dimer Impurity-d8, a deuterated impurity of the atypical antipsychotic drug, Quetiapine.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to adhere to the following safety protocols. These measures are designed to protect laboratory personnel and the environment from potential harm.
Personal Protective Equipment (PPE): A comprehensive array of PPE should be worn at all times when handling this compound.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any airborne particles.[2] |
Handling and Storage: Deuterated compounds, including this compound, require specific handling and storage conditions to maintain their integrity and prevent adverse reactions.
-
Atmosphere Control: Due to their hygroscopic nature, deuterated compounds can absorb moisture from the air, which can lead to isotopic dilution[3]. Handle the compound under a dry, inert atmosphere such as nitrogen or argon whenever possible[3][4].
-
Temperature: Store this compound in a refrigerator at 2-8°C[5].
-
Incompatible Materials: Avoid contact with strong oxidizers and halogens[2].
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be clear, logical, and in accordance with general guidelines for hazardous pharmaceutical waste.
Experimental Protocol for Disposal:
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the specified gloves, eye protection, and lab coat.
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation[2].
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory waste. It should be treated as a hazardous chemical waste.
-
Place in a Labeled, Sealed Container:
-
For solid waste (e.g., contaminated gloves, weigh boats), place it in a clearly labeled, sealable hazardous waste bag or container.
-
For solutions containing the impurity, use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the approximate quantity, and the hazard classification (e.g., "Harmful," "Toxic to Aquatic Life").
-
-
Use Separate Containers for Sharps and Liquid Waste: If any sharps (e.g., needles, contaminated glassware) are used, they must be disposed of in a designated sharps container. Liquid waste should be collected in a separate, appropriate container.
-
Transfer to a Licensed Hazardous Waste Contractor: The sealed and labeled waste containers must be handed over to your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste[6][7].
-
Document Waste Transfer: Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Understanding the Compound
A clear understanding of the substance is the first step toward safe handling and disposal.
| Property | Value | Source |
| Chemical Name | 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][3][4]thiazepine-d8 | [5] |
| Molecular Formula | C30H16D8N4S2 | [5] |
| Appearance | Off-White Solid | [5] |
| Storage Temperature | 2-8°C | [5] |
| Primary Hazards | Based on the parent compound, Quetiapine: Harmful if swallowed, very toxic to aquatic life with long-lasting effects. | [1] |
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the best available information for related compounds. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations regarding the handling and disposal of chemical waste. Always consult your institution's specific safety protocols and your environmental health and safety (EHS) department for detailed guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
